Osteogenic Growth Peptide, OGP
Description
Significance of Osteogenic Growth Peptide in Skeletal Biology Research
The importance of OGP in skeletal biology stems from its multifaceted role in modulating bone cell activity. nih.govoup.com Research has consistently shown that OGP stimulates the proliferation and differentiation of osteoblastic cells, the primary cells responsible for bone formation. mdpi.comnih.gov Furthermore, it enhances alkaline phosphatase (ALP) activity and matrix mineralization, which are crucial processes in the development of bone tissue. mdpi.comnih.govnih.gov
Scope of Advanced Research on Osteogenic Growth Peptide and its Bioactive Fragment OGP(10-14)
Advanced research has delved into the molecular mechanisms underpinning the biological activities of OGP and its more potent, C-terminal pentapeptide fragment, OGP(10-14) (Tyr-Gly-Phe-Gly-Gly). mdpi.comacs.org This fragment is considered the primary bioactive form as it is responsible for activating the intracellular signaling pathways associated with OGP's effects. mdpi.commedchemexpress.com
Current investigations are focused on elucidating the complex signaling cascades initiated by OGP and OGP(10-14). Studies have identified the involvement of several key pathways, including the Mitogen-Activated Protein Kinase (MAPK), Src, and RhoA pathways. medchemexpress.comglpbio.com For instance, the mitogenic effect of OGP(10-14) in osteoblastic cells involves the rapid phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2). mdpi.com
Furthermore, research is exploring the interplay between OGP and other signaling molecules and pathways critical for osteogenesis. Studies have shown that OGP can influence the Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein (BMP), Hedgehog, and Wnt signaling pathways. nih.govnih.gov There is also evidence suggesting that OGP may exert some of its effects through the cannabinoid receptor type 2 (CB2). elifesciences.orgnih.gov
The potential of OGP and OGP(10-14) in bone tissue engineering is another major area of research. acs.orgresearchgate.net Scientists are investigating the incorporation of these peptides into various biomaterials, such as hydrogels and scaffolds, to enhance their osteogenic potential and promote bone regeneration in settings like fracture healing and bone defects. frontiersin.orgacs.org
Table 1: Investigated Effects of OGP and OGP(10-14) in In Vitro Studies
| Cell Type | Peptide | Observed Effects | Key Signaling Pathway(s) Implicated |
|---|---|---|---|
| Osteoblastic cells (e.g., MC3T3-E1) | OGP, OGP(10-14) | Increased proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization. mdpi.comnih.gov | MAPK/ERK, Src, RhoA. mdpi.commedchemexpress.com |
| Mesenchymal Stem Cells (MSCs) | OGP, OGP(10-14) | Promoted osteogenic differentiation. mdpi.comacs.org | TGF-β, BMP, Hedgehog, Wnt. nih.govnih.gov |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | OGP | Enhanced osteogenic differentiation. nih.govresearchgate.net | TGF-β. nih.govresearchgate.net |
| Fibroblasts (e.g., NIH 3T3) | OGP | Stimulated proliferation. mdpi.com | Not explicitly detailed in the provided context. |
| Megakaryoblastic cell line (M07-e) | OGP(10-14) | Induced differentiation and reduced proliferation. researchgate.netnih.gov | RhoA, Src Kinase. researchgate.netnih.gov |
Table 2: Summary of Key Research Findings on OGP/OGP(10-14) Mechanisms
| Research Focus | Key Findings |
|---|---|
| Gene Expression Regulation | OGP regulates the expression of growth factors like TGFs, IGFs, and bFGFs. frontiersin.orgnih.gov It also upregulates osteogenic markers such as RUNX2, BMP2, Osteonectin, and Osteocalcin. mdpi.com |
| Signaling Pathway Activation | OGP(10-14) activates intracellular pathways including the Gi-protein-MAP kinase, Src, and RhoA pathways. medchemexpress.commedchemexpress.com It also influences the TGF-β, BMP, Hedgehog, and Wnt signaling cascades. nih.govnih.gov |
| Fracture Healing | Administration of OGP and OGP(10-14) has been shown to stimulate fracture healing and increase trabecular bone density in animal models. medchemexpress.cominvivochem.com |
| Interaction with Other Receptors | Evidence suggests OGP may act as an agonist for the cannabinoid receptor type 2 (CB2), mediating some of its bone-protective effects. elifesciences.orgnih.gov |
| Bioactive Fragment | The C-terminal pentapeptide OGP(10-14) is considered the primary bioactive form, retaining the full spectrum of OGP's activity. mdpi.commedchemexpress.com |
Structure
2D Structure
Properties
Molecular Formula |
C68H111N23O17 |
|---|---|
Molecular Weight |
1522.8 g/mol |
IUPAC Name |
2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78) |
InChI Key |
VRKPPIPKNYFMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Molecular Origin and Structural Elucidation of Osteogenic Growth Peptide
Biosynthesis of Osteogenic Growth Peptide from Histone H4 mRNA
Contrary to the typical synthesis of growth factors, OGP originates from the messenger RNA (mRNA) of a structural protein, Histone H4. nih.govmdpi.com This dual-functionality of the Histone H4 gene is a fascinating example of genetic economy.
Alternative Translational Initiation of Histone H4 Gene
The synthesis of OGP occurs through a mechanism known as alternative translational initiation, or leaky ribosomal scanning, of the Histone H4 mRNA. nih.govnih.gov While the primary translation of this mRNA produces the Histone H4 protein, a secondary initiation event at a downstream start codon (AUG85) leads to the synthesis of a 19-amino acid precursor peptide, designated as preOGP. nih.govmdpi.comwikipedia.org This alternative initiation is facilitated by the fact that the primary start codon context is not perfectly optimal, allowing some ribosomes to bypass it and initiate translation further down the mRNA sequence. nih.govnih.gov This mechanism allows for the production of OGP independently of Histone H4 protein synthesis, providing a direct link between cellular proliferation and the regulation of bone and blood cell formation. nih.govescholarship.org
Post-Translational Cleavage of PreOGP
Following its synthesis, the 19-amino acid preOGP undergoes post-translational modification to become the mature and active OGP. This process involves the proteolytic cleavage of the first five amino-terminal residues from preOGP. nih.govmdpi.comwikipedia.org This cleavage event is a critical step in generating the final 14-amino acid OGP molecule. researchgate.net Post-translational modifications, including proteolytic cleavage, are common mechanisms for activating, modifying, or localizing proteins within the cell. thermofisher.comwikipedia.org
Amino Acid Sequence and Conservation of Osteogenic Growth Peptide
The mature Osteogenic Growth Peptide is a 14-amino acid peptide. frontiersin.orgmedchemexpress.com Its primary structure is identical to the C-terminal sequence of the Histone H4 protein. nih.govmedchemexpress.comrsc.org The specific amino acid sequence of OGP is NH2-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH. frontiersin.orgmedchemexpress.comglpbio.com
Remarkably, the amino acid sequence of OGP is highly conserved across different species, including humans, rats, and mice. frontiersin.orgoup.com This evolutionary conservation suggests that OGP performs a crucial and fundamentally important biological function that has been maintained throughout mammalian evolution. frontiersin.org
| Property | Description |
| Full Name | Osteogenic Growth Peptide |
| Abbreviation | OGP |
| Amino Acid Sequence | NH2-ALKRQGRTLYGFGG-OH |
| Number of Amino Acids | 14 |
| Molecular Origin | C-terminus of Histone H4 |
Characterization of the C-Terminal Pentapeptide OGP(10-14) as the Physiologically Active Form
Further research has identified a smaller, C-terminal fragment of OGP as the primary mediator of its biological effects.
Role of Proteolytic Cleavage in OGP(10-14) Generation
The full-length OGP can be further processed by proteolytic cleavage to generate a C-terminal pentapeptide, known as OGP(10-14). nih.govmdpi.com This pentapeptide consists of the amino acid sequence NH2-Tyr-Gly-Phe-Gly-Gly-OH. mdpi.com Evidence suggests that this cleavage occurs after OGP dissociates from its binding protein in the serum. nih.govnih.gov The presence of both full-length OGP and OGP(10-14) has been demonstrated in human serum and in the conditioned medium of osteoblastic cell cultures. nih.gov
Biological Roles of Osteogenic Growth Peptide in Cellular and Tissue Models
Regulation of Osteogenesis in Bone-Related Cells
OGP and its active C-terminal fragment, OGP(10-14), are key regulators in the process of osteogenesis, influencing the behavior of bone-related cells to promote bone formation. mdpi.comnih.gov Their activity has been observed in numerous in vitro studies utilizing osteoblastic cell lines and marrow stromal cells from both human and animal origins. nih.gov
Modulation of Osteoblastic Proliferation in Culture Systems
OGP has been demonstrated to be a mitogen for osteoblastic and fibroblastic cells, meaning it stimulates cell division. nih.gov Studies have shown that both naturally occurring and synthetic OGP can stimulate the proliferation of various osteoblastic cell lines, including MC3T3-E1 and ROS 17/2.8 cells. nih.gov The effect of OGP on osteoblast proliferation often shows a biphasic dose-response, with low concentrations stimulating cell division and higher concentrations reversing this effect. elifesciences.org For instance, in MC3T3-E1 cells, a peak in cell number was observed at a concentration of 10⁻¹³ M OGP. mdpi.com Similarly, the active fragment OGP(10-14) was found to be most effective at stimulating the proliferation of primary human osteoblasts at a concentration of 10⁻¹² M. mdpi.com
Influence on Osteoblastic Differentiation and Maturation
Beyond proliferation, OGP plays a crucial role in guiding the differentiation and maturation of osteoblasts. mdpi.com It has been shown to positively regulate bone formation by stimulating the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. mdpi.comnih.gov This process involves the upregulation of key osteogenic markers. For example, OGP treatment of human bone marrow mesenchymal stem cells (BMSCs) led to an increase in the mRNA levels of bone morphogenetic protein-2 (BMP-2). nih.gov Furthermore, OGP has been observed to induce the expression of other important markers of osteoblast differentiation, such as osteonectin and Runt-related transcription factor 2 (RUNX2), in MSCs. mdpi.comnih.govnih.gov
Promotion of Alkaline Phosphatase Activity
A key indicator of early osteoblastic differentiation is the activity of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization. racgp.org.au OGP has been consistently shown to stimulate ALP activity in various bone-related cell types. mdpi.comnih.gov In cultures of marrow stromal cells from both humans and rabbits, OGP markedly stimulates ALP activity. nih.gov It has been reported to be a more potent enhancer of ALP activity in these cells compared to other growth factors like growth hormone and basic fibroblast growth factor. mdpi.comnih.gov Studies on rat osteoblasts grown on titanium surfaces also demonstrated that OGP increased ALP activity, with the optimal concentration being 10⁻⁸ mol/L.
Enhancement of Extracellular Matrix Mineralization
The final stage of osteoblast function is the mineralization of the extracellular matrix, leading to the formation of hard bone tissue. OGP has been shown to significantly enhance this process. mdpi.comnih.gov In marrow stromal cell cultures, OGP is a potent stimulator of matrix mineralization. nih.gov The active fragment OGP(10-14) has also been shown to stimulate bone formation and mineralization in primary human osteoblast cultures, an effect mediated through the synthesis of osteocalcin. mdpi.com The ability of OGP to promote mineralization is a critical aspect of its role in bone regeneration. nih.gov
Effects on Mesenchymal Stem Cell Osteogenic Differentiation
Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts. europeanreview.org OGP plays a significant role in directing the differentiation of MSCs towards the osteogenic lineage. mdpi.comnih.gov This has been demonstrated in various studies where OGP treatment of MSCs resulted in increased expression of osteogenic markers and enhanced bone formation. mdpi.comnih.govnih.gov For instance, OGP has been found to stimulate the proliferation of MSCs derived from osteoprotegerin-deficient mice. nih.gov Furthermore, OGP can induce the expression of heme oxygenase 1 (HO-1), which in turn enhances ALP activity and the expression of genes like BMP-2, osteonectin, and RUNX2. mdpi.comnih.govnih.gov The mechanism of action also involves signaling pathways such as the RhoA/ROCK pathway. nih.govnih.gov
Impact on Human Periodontal Ligament Stem Cell Osteogenic Differentiation
Human periodontal ligament stem cells (hPDLSCs) are a source of mesenchymal stem cells that are crucial for the regeneration of periodontal tissues, including bone. nih.govnih.gov OGP has been shown to enhance the osteogenic differentiation of hPDLSCs. nih.govchula.ac.th Studies have found that low concentrations of OGP are particularly effective in promoting this differentiation. nih.govresearchgate.net The mechanism appears to involve several signaling pathways, including the transforming growth factor-beta (TGF-β), bone morphogenetic protein (BMP), Hedgehog, and Wnt pathways. nih.govnih.govresearchgate.net Specifically, it has been demonstrated that OGP's regulation of hPDLSC osteogenic differentiation is at least partially mediated through the TGF-β signaling pathway. nih.govnih.gov
Interactive Data Tables
Table 1: Effects of Osteogenic Growth Peptide (OGP) on Osteoblastic Cells
| Cell Type | OGP Concentration | Observed Effect | Reference |
| MC3T3-E1 | 10⁻¹³ M | Peak cell proliferation | mdpi.com |
| Primary Human Osteoblasts | 10⁻¹² M (OGP(10-14)) | Peak cell proliferation | mdpi.com |
| Primary Human Osteoblasts | 10⁻⁹ M (OGP(10-14)) | Stimulated bone formation and mineralization | mdpi.com |
| Rat Cranium Derived Osteoblasts | 10⁻⁹ mol/L | Optimal proliferation on titanium surface | |
| Rat Cranium Derived Osteoblasts | 10⁻⁸ mol/L | Optimal alkaline phosphatase activity |
Table 2: OGP's Influence on Mesenchymal and Periodontal Ligament Stem Cells
| Cell Type | OGP Concentration | Key Findings | Reference |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | Not specified | Increased mRNA levels of BMP-2; activation of RhoA/ROCK pathway | nih.gov |
| Mesenchymal Stem Cells (MSCs) | Not specified | Induced HO-1 expression, enhancing ALP activity and osteogenic gene expression | mdpi.comnih.gov |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | 0.01 nM | Most potential to differentiate hPDLSCs toward osteogenic lineage | nih.gov |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | Low concentrations | Enhanced osteogenic differentiation via TGF-β, BMP, Hedgehog, and Wnt pathways | nih.govnih.govresearchgate.net |
Regulation of Hematopoiesis and Bone Marrow Microenvironment
Stimulation of Hematopoietic Cell Proliferation
In experimental settings, OGP and its active fragment, OGP(10-14), have been shown to stimulate the proliferation of hematopoietic cells. researchgate.netacs.org Studies using colony-forming unit (CFU) assays on human stem cells from bone marrow, peripheral blood, and cord blood have demonstrated that OGP(10-14) significantly increases the number of granulocyte-macrophage colonies (CFU-GM). researchgate.netnih.gov In bone marrow-derived cells, the addition of OGP(10-14) led to a notable increase in total colony formation, primarily due to the rise in CFU-GM. researchgate.net Furthermore, OGP(10-14) has been observed to enhance the growth rate of the OCI-AML5 cell line, a cell line dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF). researchgate.net
Enhancement of Bone Marrow Cellularity
Research in murine models has indicated that OGP can lead to an increase in the total cellularity of the femoral bone marrow. nih.govnih.gov This enhancement is not limited to a single cell lineage but rather encompasses a balanced increase across all hematopoietic lineages. nih.gov This suggests a broad, stimulatory effect on the hematopoietic compartment within the bone marrow. nih.gov
Influence on Hematopoietic Stem Cell Activity
OGP(10-14) has been found to influence the activity of hematopoietic stem cells (HSCs). It has been shown to preserve the self-renewal potential of these stem cells in long-term cultures. researchgate.netnih.gov The peptide can act directly on CD34+ enriched cells, a population that includes HSCs. researchgate.netnih.gov Additionally, OGP(10-14) can augment the activity of key hematopoietic growth factors such as stem cell factor (SCF) and GM-CSF, further promoting the activity of hematopoietic progenitors. researchgate.netnih.gov
Role in Bone Marrow Transplant Engraftment in Research Models
In preclinical research models, OGP has shown promise in improving the outcomes of bone marrow transplantation. nih.govnih.gov When administered to mice prior to myeloablative radiotherapy and subsequent bone marrow transplantation, synthetic OGP was found to stimulate hematopoietic reconstruction and significantly increase the survival rate. nih.govnih.govashpublications.org This effect is believed to be secondary to the expansion of the stromal microenvironment and the enhancement of signals from stromal cells to stem cells. nih.gov
Interplay with Bone Marrow Stromal Cells in Hematopoietic Regulation
The hematopoietic-supportive role of OGP is closely linked to its effects on bone marrow stromal cells. nih.govnih.govnih.gov These cells form the essential microenvironment, or "niche," that regulates HSC behavior. frontiersin.org OGP is a potent regulator of marrow stromal cells, stimulating their proliferation and differentiation. nih.govoup.com It is suggested that OGP promotes hematopoiesis by stimulating this stromal microenvironment, particularly the osseous components. nih.gov This leads to an enhanced production of stroma-derived signals that support hematopoietic stem cells. nih.gov
Immunomodulatory Activities of Osteogenic Growth Peptide in Experimental Contexts
Beyond its roles in bone and blood cell formation, OGP has demonstrated immunomodulatory properties in experimental studies. jpt.comelifesciences.org Research suggests that OGP can influence immune responses, including exhibiting anti-inflammatory effects. elifesciences.org For instance, in in vitro experiments using LPS-treated macrophages, OGP was shown to decrease the expression of pro-inflammatory cytokines such as TNFα and IL-1β. elifesciences.org This anti-inflammatory action was found to be mediated through the cannabinoid receptor type 2 (CB2). elifesciences.org Furthermore, OGP may modulate T-cell immunity, highlighting its potential as a regulator in the interface between the skeletal and immune systems. jpt.com
Research Findings on OGP's Effect on Hematopoietic Cells
| Cell Type/Model | OGP Formulation | Key Finding | Reference |
| Human Bone Marrow Cells | OGP(10-14) | Significant increase in total colonies, mainly CFU-GM. | researchgate.net |
| Human Cord Blood Cells | OGP(10-14) | Significant increase in CFU-GM, BFU-E, and GEMM-CFU. | researchgate.net |
| Human Peripheral Blood Stem Cells | OGP(10-14) | Increase in CFU-GM. | researchgate.net |
| OCI-AML5 cell line | OGP(10-14) | Significant increase in growth rate in the presence of GM-CSF. | researchgate.net |
| Normal Mice | OGP | Increased white blood cell counts and total femoral bone marrow cellularity across all lineages. | nih.govnih.gov |
| Mice (Bone Marrow Transplant Model) | OGP | Stimulated hematopoietic reconstruction and doubled survival rate when given before irradiation. | nih.govnih.gov |
Attenuation of Macrophage Inflammation in Vitro
Osteogenic Growth Peptide has been shown to exert anti-inflammatory effects by modulating macrophage activity. researchgate.nethuji.ac.il In vitro studies have demonstrated that OGP can suppress inflammation in macrophages. elifesciences.org This anti-inflammatory activity is a key characteristic of agonists for the cannabinoid receptor type 2 (CB2). elifesciences.org Research indicates that the anti-inflammatory effects of OGP on macrophages are mediated through the CB2 receptor. researchgate.nethuji.ac.il When the CB2 receptor is genetically or pharmacologically blocked, the ability of OGP to reduce macrophage inflammation is nullified. researchgate.nethuji.ac.ilnih.gov This highlights the critical role of the CB2 receptor in the signaling pathway through which OGP exerts its anti-inflammatory functions. researchgate.nethuji.ac.il Furthermore, OGP is believed to contribute to a "bone-protective CB2 tone," suggesting its role in maintaining skeletal health by controlling inflammation. researchgate.nethuji.ac.il
A study utilizing a scaffold designed to sequentially release aspirin (B1665792) and OGP demonstrated potent immuno-osteogenic effects. acs.org In the initial phase, the scaffold successfully suppressed the pro-inflammatory M1 macrophage phenotype while promoting the anti-inflammatory M2 phenotype, thereby shifting the microenvironment from inflammatory to regenerative. acs.org
Suppression of Inflammatory Cytokine Secretion (e.g., TNF-α, IL-1β)
A key mechanism behind OGP's anti-inflammatory action is its ability to suppress the secretion of pro-inflammatory cytokines. In vitro experiments with lipopolysaccharide (LPS)-treated macrophages have shown that OGP can decrease the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). elifesciences.org This effect is also dependent on the CB2 receptor, as the suppression of these cytokines by OGP is not observed in the absence of functional CB2 receptors. elifesciences.org
Pro-inflammatory cytokines like TNF-α and IL-1β are known to be secreted by M1 macrophages and play a central role in the inflammatory phase of processes like heterotopic ossification. mdpi.com These cytokines can also be produced by various other cells, including dendritic cells, monocytes, and T cells, and are implicated in bone resorption pathologies. mdpi.com The ability of OGP to downregulate TNF-α and IL-1β underscores its potential as a modulator of inflammatory responses in bone and other tissues. elifesciences.org
| Cytokine | Effect of OGP Treatment | Receptor Pathway | Reference |
|---|---|---|---|
| TNF-α (Tumor Necrosis Factor-alpha) | Decreased expression | Cannabinoid Receptor Type 2 (CB2) | elifesciences.org |
| IL-1β (Interleukin-1β) | Decreased expression | Cannabinoid Receptor Type 2 (CB2) | elifesciences.org |
Inhibition of Osteoclastogenesis via Cannabinoid Receptor Type 2 Pathways
Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss. OGP has been found to inhibit osteoclastogenesis, the process of osteoclast formation, through a mechanism involving the CB2 receptor. researchgate.netnih.gov
Research has shown that agonists of the CB2 receptor can inhibit the differentiation of osteoclasts from bone marrow monocytes. nih.govelifesciences.org OGP exhibits this same anti-osteoclastogenic activity in cell cultures derived from wild-type animals. nih.govelifesciences.org However, this inhibitory effect is completely absent in cultures derived from animals lacking the CB2 receptor (Cnr2-/-), demonstrating the essential role of CB2 in mediating OGP's action on osteoclast differentiation. researchgate.netnih.govelifesciences.org The binding of OGP to the CB2 receptor is a critical step in this signaling cascade that ultimately leads to reduced bone resorption. researchgate.netnih.gov
The interaction between OGP and the CB2 receptor has been further elucidated, suggesting that OGP may act as both a direct agonist and a positive allosteric modulator, enhancing the effect of other CB2 agonists. researchgate.netnih.gov This modulation of the CB2 pathway by OGP presents a significant mechanism for controlling bone remodeling and preserving bone mass. researchgate.netelifesciences.org
| Process | Effect of OGP | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Osteoclast Differentiation | Inhibition | Mediated via Cannabinoid Receptor Type 2 (CB2) | Effect is absent in CB2 knockout models, confirming the receptor's essential role. | researchgate.netnih.govelifesciences.org |
Mechanistic Insights into Osteogenic Growth Peptide Signaling Pathways
Identification and Characterization of the Osteogenic Growth Peptide Receptor
For nearly three decades following its discovery, the specific receptor for Osteogenic Growth Peptide (OGP) remained elusive. elifesciences.org However, accumulating evidence pointed towards a member of the G-protein coupled receptor (GPCR) family, given that OGP and ligands for certain GPCRs were observed to trigger identical intracellular signaling pathways. elifesciences.org Recent research has provided compelling evidence identifying the Cannabinoid Receptor Type 2 (CB2) as the primary receptor mediating the physiological effects of OGP. huji.ac.ilelifesciences.org
The Cannabinoid Receptors CB1 and CB2 are both classified as seven-transmembrane domain, class A G-protein-coupled receptors (GPCRs). elifesciences.orgnih.gov They are coupled to the inhibitory guanine (B1146940) nucleotide-binding regulatory protein (Gi) subclass of G-proteins, and their activation typically leads to the inhibition of adenylyl cyclase activity. scienceopen.compnas.org The demonstration that OGP's biological activities are dependent on the CB2 receptor firmly places its signaling initiation within the GPCR framework. nih.govelifesciences.org Studies have shown that OGP and its C-terminal fragment, OGP(10-14), activate an intracellular Gi protein-MAP kinase signaling cascade, which is characteristic of many GPCRs. nih.govmedchemexpress.com
A significant breakthrough in understanding OGP's mechanism of action was the discovery of its functional interaction with the CB2 receptor. elifesciences.orgelifesciences.org The effects of OGP on osteoblast proliferation, osteoclastogenesis, and macrophage inflammation are nullified when the CB2 receptor is removed either genetically (in Cnr2-/- knockout mice) or blocked pharmacologically. huji.ac.ilnih.govelifesciences.org This dependency establishes CB2 as the essential receptor for OGP's activity in both skeletal and immune systems. elifesciences.org
In addition to its direct agonistic activity, OGP also functions as a positive allosteric modulator (PAM) of the CB2 receptor. elifesciences.orghuji.ac.ilnih.gov This means that OGP can bind to a site on the receptor that is different from the primary (orthosteric) binding site used by classical cannabinoid agonists. Molecular dynamics simulations show OGP binding to the extracellular surface of the CB2 receptor. elifesciences.orgnih.gov Functionally, this allosteric binding enhances the receptor's response to other agonists. elifesciences.org In the presence of lipophilic CB2 agonists like CP55940, OGP significantly increases receptor activation, as measured by [³⁵S]GTPγS binding assays. elifesciences.org This dual role as both a direct agonist and a PAM suggests a complex and nuanced regulation of CB2 signaling by OGP. nih.govnih.gov
Interaction with Cannabinoid Receptor Type 2 (CB2)
Allosteric Modulatory Role of OGP on CB2
Intracellular Signaling Cascades Activated by Osteogenic Growth Peptide
Upon binding to the CB2 receptor, OGP initiates a series of intracellular signaling events that mediate its biological effects, particularly on bone cells. These cascades involve G-proteins, mitogen-activated protein kinases (MAPKs), and other signaling molecules.
The primary active form of OGP is believed to be its C-terminal pentapeptide, OGP(10-14), which is thought to be generated proteolytically in the extracellular environment. nih.govmdpi.com Studies in osteogenic MC3T3-E1 cells demonstrate that OGP(10-14) activates a mitogenic signaling cascade involving Gi proteins and the MAP kinase pathway. nih.govmedchemexpress.com The activation of both MAP kinase activity and DNA synthesis by OGP(10-14) is completely blocked by pertussis toxin, a known inhibitor of Gi proteins, providing direct evidence for this pathway. nih.gov
Consistent with its action via the Gi-coupled CB2 receptor, OGP signaling leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. elifesciences.orgnih.gov This attenuation of cAMP has been directly observed in CHO cells expressing the human CB2 receptor. elifesciences.orgnih.gov
Further downstream, CB2 activation in osteoblasts by specific agonists has been shown to stimulate the phosphorylation of Erk1/2 and increase the synthesis of MAP kinase-activated protein kinase 2 (Mapkapk2). scienceopen.com This cascade ultimately enhances CREB transcriptional activity and the expression of cyclin D1, a key regulator of cell proliferation. scienceopen.com The mitogenic effects of CB2 activation are dependent on this Gi protein–Erk1/2–Mapkapk2–CREB–cyclin D1 axis. scienceopen.com Additionally, research has implicated the RhoA/ROCK signaling pathway in OGP-mediated differentiation of human bone marrow mesenchymal stem cells into osteoblasts. nih.gov Inhibition of the ROCK kinase blocked the pro-differentiation effects of OGP, indicating the importance of this cytoskeletal-related pathway. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation and differentiation. nih.govmdpi.com OGP, particularly its active fragment OGP(10-14), has been shown to activate the MAPK pathway in osteoblastic cells. medchemexpress.comhycultec.de This activation is initiated through a G-protein coupled receptor, specifically a pertussis toxin-sensitive Gi-protein, which subsequently triggers downstream signaling events. nih.govnih.govscite.ai
ERK1/2 Phosphorylation
A key event in OGP-mediated MAPK pathway activation is the rapid phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.com Studies using MC3T3-E1 osteoblastic cells have demonstrated that OGP(10-14) induces a short-term stimulation of ERK1/2 activity, typically observed within 5 to 60 minutes of exposure. nih.gov This phosphorylation is a critical step for the mitogenic signaling of OGP in these cells. nih.gov The activation of ERK1/2 is essential for transmitting the mitogenic signal from the OGP receptor to downstream effectors that ultimately drive cell proliferation. mdpi.comnih.gov
MAPKAPK2 Phosphorylation
Downstream of ERK1/2, Osteogenic Growth Peptide signaling involves the activation of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2). mdpi.com Research has shown that the mitogenic signaling of OGP(10-14) in osteoblastic cultures is dependent on the de novo synthesis of both MAPKAPK2 mRNA and protein. nih.govresearchgate.net This increase in MAPKAPK2 expression and subsequent phosphorylation follows the initial stimulation of ERK1/2 activity. nih.gov Importantly, the phosphorylation of another related kinase, p38, remains unaffected by OGP(10-14), highlighting the specificity of this pathway. nih.gov The activation of MAPKAPK2 is a critical link in the signaling chain, leading to the phosphorylation of further downstream targets like the cAMP response element-binding protein (CREB), which enhances its transcriptional activity and contributes to DNA synthesis and cell proliferation. mdpi.comnih.gov The essential role of MAPKAPK2 is underscored by the fact that blocking its synthesis with siRNA abrogates the stimulatory effects of OGP(10-14) on CREB activity and DNA synthesis. nih.govresearchgate.net
RhoA/ROCK Signaling Pathway Modulation
The RhoA/ROCK signaling pathway is another critical avenue through which OGP influences cellular behavior, particularly in the context of osteogenic differentiation. nih.gov This pathway is known to be involved in regulating the cytoskeleton, which in turn affects cell shape, adhesion, and differentiation. researchgate.net
OGP has been shown to promote the differentiation of human bone marrow mesenchymal stem cells (BMSCs) into osteoblasts by activating the RhoA/ROCK pathway. nih.gov Treatment of human BMSCs with OGP leads to an increase in the activity of RhoA. nih.gov RhoA, a small GTPase, becomes active when bound to GTP. mdpi.comunesp.br This activation of RhoA is a key step in initiating the downstream signaling cascade. mdpi.comnih.gov
Following the activation of RhoA, its major downstream effectors, Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2), are engaged. mdpi.comunesp.br Studies have demonstrated that OGP treatment leads to the phosphorylation of downstream targets of ROCK, such as cofilin. researchgate.net The importance of this pathway in OGP-induced osteogenic differentiation is highlighted by experiments using ROCK-specific inhibitors, such as Y27632. nih.govresearchgate.net The use of these inhibitors blocks the regulatory effects of OGP on BMSC differentiation, confirming that the osteogenic effects of OGP are mediated through the activation of the RhoA/ROCK pathway. nih.gov It has been suggested that OGP-induced activation of the RhoA/ROCK pathway concurrently enhances osteogenesis while suppressing adipogenesis. windows.net
Src Family Kinases (SFKs) Involvement
Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in a variety of cellular signaling pathways, including those regulating cell growth and differentiation. genecards.org OGP and its active fragment OGP(10-14) have been shown to interact with and modulate the activity of SFKs. medchemexpress.commedchemexpress.com
Fyn Kinase Down-Regulation
Fyn, a member of the Src family of kinases, has been implicated in the signaling pathways triggered by OGP(10-14). researchgate.netnih.gov In studies involving the megakaryoblastic cell line Mo-7e, OGP(10-14) was found to induce a down-regulation of Fyn Src kinase. researchgate.netmedscimonit.com This down-regulation of Fyn activity appears to be a component of the pro-differentiating effects of OGP(10-14) in these cells. researchgate.net
Src Kinase Inhibition
More broadly, OGP(10-14) has been identified as an inhibitor of Src kinase. medchemexpress.cominvivochem.commedchemexpress.com In TPO-primed M07-e cells, OGP(10-14) has been shown to inhibit Src kinases, an effect that is similar to that of the Src family kinase inhibitor PP2. nih.govresearchgate.net This inhibition of Src kinase activity by OGP(10-14) appears to be a key part of the signaling pathway that leads to reduced proliferation and induced differentiation in these cells. nih.gov The inhibitory action on Src kinases is linked to the activation of RhoA, suggesting a crosstalk between these two pathways in mediating the effects of OGP(10-14). nih.govresearchgate.net
| Compound/Protein | Function in OGP Signaling | Cell Type/Model | Key Findings | References |
| ERK1/2 | Phosphorylated and activated by OGP(10-14) | MC3T3-E1 osteoblastic cells | Rapid phosphorylation (5-60 min) is critical for mitogenic signaling. | nih.gov, mdpi.com |
| MAPKAPK2 | De novo synthesis and phosphorylation is induced by OGP(10-14) downstream of ERK1/2. | MC3T3 E1 and newborn mouse calvarial osteoblastic cultures | Essential for OGP(10-14) mitogenic signaling, leading to CREB phosphorylation. | nih.gov, mdpi.com, researchgate.net |
| RhoA | Activated by OGP. | Human Bone Marrow Mesenchymal Stem Cells (BMSCs) | Increased activity promotes osteogenic differentiation. | nih.gov, mdpi.com, researchgate.net |
| ROCK | Activated downstream of RhoA by OGP. | Human Bone Marrow Mesenchymal Stem Cells (BMSCs) | Inhibition blocks OGP-induced osteogenic differentiation. | nih.gov, mdpi.com |
| Fyn Kinase | Down-regulated by OGP(10-14). | Mo-7e megakaryoblastic cells | Part of the pro-differentiating effect of OGP(10-14). | researchgate.net, medscimonit.com |
| Src Kinase | Inhibited by OGP(10-14). | TPO-primed M07-e cells | Acts as a Src inhibitor, reducing proliferation and inducing differentiation. | medchemexpress.com, nih.gov, invivochem.com |
cAMP Response Element-Binding (CREB) Transcription Factor Activity
The mitogenic (cell-proliferating) effects of Osteogenic Growth Peptide in osteoblasts are mediated through a specific signaling cascade that culminates in the activation of the cAMP Response Element-Binding (CREB) transcription factor. researchgate.netnih.gov The physiologically active form of OGP, the pentapeptide OGP(10-14), initiates this pathway by targeting a G-protein coupled receptor (GPCR), which leads to the activation of a Gi-protein. nih.govelifesciences.org
This activation subsequently triggers a downstream cascade involving Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and Mitogen-activated protein kinase-activated protein kinase 2 (Mapkapk2). nih.govelifesciences.org Research has shown that in osteoblastic cell cultures, the mitogenic signaling of OGP(10-14) is critically dependent on the de novo synthesis of Mapkapk2 mRNA and protein. researchgate.netnih.gov The stimulation of ERK1/2 activity by OGP(10-14) is a prerequisite for the increase in Mapkapk2 levels. researchgate.net Downstream of Mapkapk2, the CREB protein is phosphorylated on its Serine-133 residue. researchgate.net This phosphorylation event is crucial as it enhances CREB's transcriptional activity, leading to the expression of genes that drive DNA synthesis and cell proliferation. researchgate.netnih.gov The essential role of this pathway is highlighted by the fact that blocking it at the level of ERK1/2 activation (using MEK inhibitors) or by silencing Mapkapk2 (using siRNA) abrogates the stimulation of DNA synthesis by OGP(10-14). researchgate.net
| Cell Type | Key Finding | Significance | Reference |
|---|---|---|---|
| MC3T3-E1 osteoblastic cells | OGP(10-14) mitogenic signaling requires de novo synthesis of Mapkapk2. | Defines a novel mitogenic pathway where ERK1/2-dependent Mapkapk2 synthesis is essential for CREB activation and DNA synthesis. | researchgate.netnih.gov |
| Newborn mouse calvarial osteoblasts | The OGP(10-14) -> ERK1/2 -> Mapkapk2 -> CREB cascade is critical for stimulating DNA synthesis. | Confirms the pathway's relevance in primary osteoblasts, linking OGP to fundamental cell proliferation machinery. | researchgate.netnih.gov |
| Bone cells | The OGP-activated signaling cascade resembles that of Cannabinoid Receptor Type 2 (CB2) agonists. | Suggests OGP may act as a hormone preserving bone via CB2, linking it to anti-inflammatory and bone-protective functions. | nih.govelifesciences.org |
Cyclin-Dependent Kinase–Cyclin A (CDK2–Cyclin A) Pathway Activation
OGP also influences cell proliferation by modulating core components of the cell cycle machinery. Specifically, OGP has been shown to stimulate the proliferation of bone marrow mesenchymal stem cells (MSCs) by activating the Cyclin-Dependent Kinase 2 (CDK2)–Cyclin A pathway. nih.govoup.com In a study using MSCs from osteoprotegerin (OPG)-deficient mice, OGP treatment led to a marked increase in MSC proliferation. nih.govoup.com
This proliferative effect was accompanied by a significant upregulation of both the mRNA and protein expression of CDK2 and Cyclin A. nih.govoup.com CDK2 is a catalytic kinase subunit whose activity is crucial for the G1/S phase transition of the cell cycle, while Cyclin A is a key regulatory partner that promotes progression through the S phase. oup.commdpi.com The findings suggest that OGP's ability to drive MSC proliferation, at least in this context, is directly linked to its capacity to trigger this specific cell cycle pathway. nih.govoup.com Interestingly, in the OPG-deficient MSCs, OGP stimulated proliferation but did not significantly enhance osteogenic differentiation, indicating a specific proliferative role in this cell type. nih.govoup.com
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Regulation
The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and tissue homeostasis, and OGP has been found to govern this pathway to promote osteogenic differentiation. nih.govresearchgate.net Studies on human periodontal ligament stem cells (hPDLSCs) have demonstrated that OGP enhances their differentiation towards an osteogenic lineage, and this effect involves the TGF-β pathway. nih.govresearchgate.netnih.gov The interaction is complex, as TGF-β signaling can have dual effects; while it is involved in the initial stages of differentiation, its inhibition during later stages of matrix maturation and mineralization can enhance the process. nih.gov The partial involvement of this pathway in OGP's action was confirmed in these studies. nih.govresearchgate.net
The TGF-β signal is transduced through transmembrane serine/threonine kinase receptors, specifically Type I and Type II receptors. nih.gov In bone cells, Activin Receptor-like Kinase 5 (ALK5), also known as TβRI, is considered the primary Type I receptor for transducing the TGF-β signal. nih.gov To investigate the role of this specific receptor in OGP's mechanism, researchers have used SB-431542, a selective inhibitor of ALK5's kinase activity. nih.gov The results showed that treatment with SB-431542 partially, though not completely, reduced the osteogenic effects of OGP on hPDLSCs, as measured by alkaline phosphatase (ALP) activity, osteogenic gene expression, and mineralization. nih.gov This demonstrates that OGP exerts its pro-osteogenic effects, at least in part, by signaling through the ALK5 receptor. nih.gov
While direct evidence linking OGP to the specific interaction between Smad3 and β-catenin is not yet established, the activation of both the TGF-β/Smad and Wnt/β-catenin pathways by OGP makes this interaction a plausible area of influence. nih.govnih.gov The TGF-β pathway canonically signals through the phosphorylation of Smad proteins, including Smad3, following receptor activation by ligands like TGF-β. pnas.org The Wnt pathway, also modulated by OGP, centrally involves the stabilization and nuclear translocation of β-catenin. nih.gov
Studies in other biological systems, particularly during epithelial-mesenchymal transition (EMT), have shown significant crosstalk between these two pathways. nih.govnih.gov Specifically, β-catenin can physically interact with Smad3. nih.gov This interaction can be synergistic; for instance, it can prevent Smad3 from inhibiting key myogenic transcription factors, thereby promoting their activity and stability. nih.gov Given that OGP activates both pathways during osteogenesis, it is conceivable that it could modulate the balance and interaction between Smad3 and β-catenin to fine-tune gene expression required for bone cell differentiation.
Role of Activin Receptor-like Kinase 5 (ALK5)
Bone Morphogenetic Protein (BMP) Pathway Interactions
The Bone Morphogenetic Protein (BMP) pathway, a sub-family of the TGF-β superfamily, is a potent driver of osteogenesis. mybiosource.com OGP treatment has been shown to regulate and interact with the BMP signaling pathway. nih.govnih.gov In studies with hPDLSCs, OGP was found to upregulate the expression of target genes within the BMP pathway. nih.govresearchgate.net For example, the expression of Distal-less homeobox 5 (DLX5), a key transcription factor in osteoblast differentiation downstream of BMP signaling, was significantly increased following OGP treatment. nih.gov Some evidence suggests that the activation of the BMP pathway by OGP may be secondary to the activation of TGF-β signaling, as TGF-β is known to be capable of upregulating the expression of BMP2. nih.gov
Hedgehog Signaling Pathway Regulation
The Hedgehog (Hh) signaling pathway is another fundamental cascade involved in embryonic development and tissue regeneration, including bone formation. mdpi.com Research indicates that OGP also governs the Hh pathway to promote osteogenic differentiation. nih.govnih.gov In hPDLSCs treated with OGP, there was a significant upregulation in the mRNA expression of key Hh pathway components, Patched1 (PTCH1) and Glioma-associated oncogene homolog 1 (GLI1). nih.govresearchgate.net PTCH1 is the receptor for the Hh ligand, and GLI1 is a primary transcription factor that executes the pathway's downstream effects. nih.gov Concurrently, the expression of Hedgehog-interacting protein (HHIP), an inhibitor of the pathway, was found to be downregulated. nih.gov This coordinated regulation—activating key transducers while suppressing an inhibitor—points to a clear role for OGP in modulating the Hh pathway to favor bone formation.
| Signaling Pathway | Key Genes Modulated by OGP | Effect | Reference |
|---|---|---|---|
| TGF-β | Signaling via ALK5 receptor | Partial involvement in enhancing osteogenic differentiation. | nih.govresearchgate.net |
| BMP | DLX5 | Upregulation | nih.govresearchgate.net |
| Hedgehog | PTCH1, GLI1, HHIP | Upregulation of PTCH1 and GLI1; Downregulation of HHIP. | nih.govresearchgate.net |
Mentioned Compounds
| Compound Name |
|---|
| Activin Receptor-like Kinase 5 (ALK5) |
| Alkaline phosphatase (ALP) |
| β-catenin |
| Bone Morphogenetic Protein (BMP) |
| Bone Morphogenetic Protein 2 (BMP2) |
| cAMP Response Element-Binding (CREB) protein |
| Cyclin A |
| Cyclin-Dependent Kinase 2 (CDK2) |
| Distal-less homeobox 5 (DLX5) |
| Extracellular signal-regulated kinases 1 and 2 (ERK1/2) |
| Glioma-associated oncogene homolog 1 (GLI1) |
| Hedgehog-interacting protein (HHIP) |
| Histone H4 |
| Mitogen-activated protein kinase-activated protein kinase 2 (Mapkapk2) |
| Osteogenic Growth Peptide (OGP) |
| Osteoprotegerin (OPG) |
| Patched1 (PTCH1) |
| SB-431542 |
| Smad3 |
| Transforming Growth Factor-Beta (TGF-β) |
Wnt Signaling Pathway Cross-Talk
The Wingless-related integration site (Wnt) signaling pathway is a critical regulator of bone development and homeostasis, influencing the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. mdpi.comnih.gov The canonical Wnt pathway, which is dependent on β-catenin, is particularly important for promoting bone formation. nih.govjci.org In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. However, upon Wnt binding to its receptors, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of osteogenic genes like Runx2 and Osterix. frontiersin.orgmdpi.com
Research indicates that Osteogenic Growth Peptide (OGP) engages in cross-talk with the Wnt signaling pathway to exert its pro-osteogenic effects. Studies have shown that OGP treatment can influence components of the Wnt pathway. For instance, in human periodontal ligament stem cells (hPDLSCs), the osteogenic effects of OGP were found to involve the Wnt signaling pathway, among others. nih.gov The activation of the Wnt pathway is known to promote the proliferation and differentiation of osteoprogenitor cells. frontiersin.org
The central mediator of the canonical Wnt pathway, β-catenin, appears to be a key point of convergence for OGP signaling. While direct binding has not been fully elucidated, the stabilization and accumulation of β-catenin are crucial for osteogenesis. oup.come-enm.org It is proposed that OGP may enhance the stability or nuclear translocation of β-catenin, thereby amplifying the osteogenic signals initiated by the Wnt pathway. The interplay between OGP and Wnt signaling likely creates a synergistic effect, promoting a robust osteogenic response. This is supported by findings that the canonical Wnt pathway is active during both endochondral and intramembranous ossification, processes that are positively influenced by OGP. frontiersin.org
| Signaling Pathway | Key Mediator | Interaction with OGP | Functional Outcome |
|---|---|---|---|
| Wnt/β-catenin | β-catenin | OGP is suggested to enhance the stability and/or nuclear translocation of β-catenin. | Promotion of osteogenic differentiation and bone formation. |
Notch Signaling Pathway Considerations
The Notch signaling pathway is another evolutionarily conserved pathway that plays a complex and context-dependent role in skeletal development and bone regeneration. orthobullets.com It is involved in cell-to-cell communication and regulates cell fate decisions, including the proliferation and differentiation of MSCs. imrpress.com The Notch pathway consists of four receptors (Notch1-4) and five ligands (Jagged1-2, Delta-like1, 3, 4). imrpress.com The interaction between Notch and other signaling pathways, such as Wnt and Bone Morphogenetic Protein (BMP), is crucial for the coordinated regulation of osteogenesis. orthobullets.com
Consideration of the Notch signaling pathway is important when evaluating the mechanisms of OGP action, although direct interactions are still under investigation. Notch signaling can have dual effects on osteoblast differentiation; it can maintain MSCs in an undifferentiated state or promote their commitment to the osteoblastic lineage depending on the cellular context and timing of activation. orthobullets.comjci.org For instance, activation of Notch signaling has been shown to enhance BMP9-induced osteogenic differentiation in MSCs. jci.org Given that OGP also influences BMP expression, there is potential for indirect cross-talk between OGP and Notch signaling.
A key consideration is the balance between osteoprogenitor proliferation and differentiation, which is modulated by Notch signaling. mdpi.com High levels of Notch signaling may inhibit terminal osteoblast differentiation while promoting the expansion of the progenitor pool. jci.org OGP's role in promoting both proliferation and differentiation of osteoblastic cells suggests a potential modulatory effect on the Notch pathway to ensure a balanced progression of osteogenesis. It is plausible that OGP could influence the expression of Notch receptors or ligands on MSCs, thereby fine-tuning the cellular response to Notch signals during bone formation. nih.govnih.gov Further research is needed to elucidate the precise nature of the interplay between OGP and the Notch signaling pathway.
| Signaling Pathway | Key Components | Potential Interaction with OGP | Functional Considerations |
|---|---|---|---|
| Notch | Notch receptors (1-4), Ligands (Jagged, DLL) | Potential for indirect modulation by OGP, possibly through regulation of Notch receptor/ligand expression. | Balancing osteoprogenitor proliferation and differentiation; potential for synergistic effects with other OGP-regulated pathways like BMP. |
Gene and Protein Expression Regulation by Osteogenic Growth Peptide
Regulation of Transforming Growth Factors (TGFs) Expression
Transforming Growth Factors, particularly the TGF-β superfamily, are potent regulators of cell growth, differentiation, and extracellular matrix formation in bone. nih.gov OGP has been shown to regulate the expression of TGFs, which is a key aspect of its mechanism for promoting bone formation. nih.gov Studies have demonstrated that OGP treatment can influence the expression of TGF-β isoforms. In human periodontal ligament stem cells, the osteogenic differentiation induced by OGP was found to be mediated, in part, through the TGF-β signaling pathway. nih.gov
| Growth Factor Family | Specific Members | Effect of OGP | Associated Cellular Process |
|---|---|---|---|
| Transforming Growth Factors (TGFs) | TGF-β1, TGF-β2, TGF-β3 | Upregulation of expression | Stimulation of osteoblast precursor migration and differentiation |
Modulation of Insulin-like Growth Factors (IGFs) Expression
The Insulin-like Growth Factor (IGF) system, comprising IGF-I and IGF-II, their receptors, and binding proteins, is a major regulator of skeletal growth and bone mass. nih.gov IGFs are abundant in the bone matrix and play a critical role in osteoblast proliferation, differentiation, and survival. frontiersin.org OGP has been identified as a modulator of IGF expression, contributing to its bone-anabolic activities. nih.gov
Research has shown that OGP can upregulate the expression of IGFs in bone cells. For instance, studies have indicated that OGP's stimulatory effect on osteoblast proliferation is associated with an increase in IGF-I expression. mdpi.com The local production of IGF-I by osteoblasts acts in an autocrine and paracrine manner to promote bone formation. mdpi.com By increasing the expression of IGF-I, OGP enhances the mitogenic and differentiation-promoting signals within the bone microenvironment. The interplay between OGP and the IGF system highlights a key mechanism by which OGP supports both the expansion of the osteoblast population and their functional maturation. nih.govfrontiersin.org
| Growth Factor Family | Specific Members | Effect of OGP | Associated Cellular Process |
|---|---|---|---|
| Insulin-like Growth Factors (IGFs) | IGF-I, IGF-II | Upregulation of expression | Stimulation of osteoblast proliferation, differentiation, and survival |
Control of Basic Fibroblast Growth Factors (bFGFs) Expression
Basic Fibroblast Growth Factor (bFGF), also known as FGF-2, is a potent mitogen for a variety of cells, including osteoblasts and their progenitors. It plays a significant role in bone remodeling and fracture healing by stimulating cell proliferation and angiogenesis. nih.govspandidos-publications.com The regulatory influence of OGP extends to the expression of bFGF, further underscoring the multifaceted nature of OGP's mechanism of action in bone regeneration. nih.gov
Studies have reported that OGP treatment can control the expression of bFGF. nih.gov While bFGF's effects on osteogenic differentiation can be complex and context-dependent, its primary role is to promote the proliferation of osteoprogenitor cells. spandidos-publications.comresearchgate.net By modulating bFGF expression, OGP can contribute to the expansion of the pool of cells that will subsequently differentiate into mature, bone-forming osteoblasts. The interaction between OGP and bFGF is part of a broader network of growth factor regulation that collectively enhances the efficiency of bone repair and formation. nih.govumich.edu
| Growth Factor Family | Specific Members | Effect of OGP | Associated Cellular Process |
|---|---|---|---|
| Basic Fibroblast Growth Factors (bFGFs) | bFGF (FGF-2) | Modulation of expression | Stimulation of osteoprogenitor cell proliferation and angiogenesis |
Induction of Heme Oxygenase 1 (HO-1)
Heme Oxygenase 1 (HO-1) is an inducible enzyme with potent cytoprotective and anti-inflammatory properties. researchgate.net In the context of bone metabolism, HO-1 has emerged as a key player in the differentiation of mesenchymal stem cells. nih.gov A significant finding in understanding OGP's signaling mechanisms is its ability to induce the expression of HO-1. nih.govutoledo.edu
Research has demonstrated a direct link between OGP and HO-1 induction. In human bone marrow MSCs, OGP treatment leads to an upregulation of HO-1 expression. nih.gov This induction of HO-1 is associated with an increase in osteoblast differentiation markers and a concurrent decrease in adipogenesis, suggesting that HO-1 helps to direct the fate of MSCs towards the osteoblastic lineage. nih.gov Furthermore, the OGP-mediated induction of HO-1 has been shown to reverse the negative effects of high glucose on osteogenic protein expression, highlighting a protective role for this pathway. nih.govutoledo.edu The induction of HO-1 by OGP represents a crucial signaling event that not only promotes osteogenesis but also protects bone-forming cells from stress. researchgate.netfrontiersin.org
| Enzyme | Effect of OGP | Cellular Context | Functional Outcome |
|---|---|---|---|
| Heme Oxygenase 1 (HO-1) | Upregulation of expression | Mesenchymal Stem Cells, Osteoblasts | Promotion of osteogenic differentiation, inhibition of adipogenesis, cytoprotection |
Enhancement of RUNX2, BMP2, Osteonectin, and OPN Expression
Osteogenic Growth Peptide (OGP) plays a significant role in promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts by modulating the expression of key osteogenic markers. Research has demonstrated that OGP can enhance the gene and protein expression of Runt-related transcription factor 2 (RUNX2), Bone Morphogenetic Protein 2 (BMP2), Osteonectin (ON), and Osteopontin (OPN). mdpi.comresearchgate.netacs.orgnih.gov
RUNX2 is a critical transcription factor that governs osteoblast differentiation and is essential for the subsequent expression of major bone matrix proteins. acs.orgnih.gov BMP2 acts upstream of RUNX2 signaling and is a potent inducer of osteogenesis. acs.orgnih.gov OGP's ability to upregulate both BMP2 and RUNX2 suggests a coordinated effort to drive the osteogenic program. mdpi.comacs.org
Further downstream, OGP also increases the expression of Osteonectin and OPN, which are non-collagenous proteins integral to the bone matrix. researchgate.netnih.gov Osteonectin is involved in regulating cell proliferation and matrix mineralization, while OPN plays a role in bone resorption and formation. The upregulation of these factors by OGP contributes to the maturation of osteoblasts and the formation of mineralized bone matrix. researchgate.netresearchgate.net Studies using OGP-based hydrogels on human bone marrow-derived mesenchymal stem cells (hBMSCs) have confirmed that these hydrogels effectively upregulate the mRNA and protein levels of RUNX2, BMP2, OCN (Osteocalcin), and OPN, thereby promoting osteogenic differentiation. researchgate.netacs.orgnih.gov
Table 1: Effect of OGP-Based Hydrogels on Osteogenic Marker Expression in hBMSCs
| Marker | Effect on Expression | Reference |
|---|---|---|
| RUNX2 | Upregulated | researchgate.netacs.orgnih.gov |
| BMP2 | Upregulated | researchgate.netacs.orgnih.gov |
| Osteonectin (ON) | Upregulated | mdpi.com |
| Osteopontin (OPN) | Upregulated | researchgate.netnih.gov |
| Osteocalcin (OCN) | Upregulated | researchgate.netnih.gov |
Regulation of C-X-C Motif Ligand 13 (CXCL13) Expression
A key molecular mechanism through which OGP exerts its osteogenic effects involves the regulation of C-X-C Motif Ligand 13 (CXCL13). mdpi.combjmu.edu.cnjebms.org CXCL13, a chemokine, is essential for the functional maintenance of osteoblasts. mdpi.com OGP treatment has been shown to upregulate the expression of CXCL13 in MSCs undergoing osteogenic differentiation. bjmu.edu.cn This increase in CXCL13 is not an isolated event but is intricately linked to other signaling molecules. The promotion of osteogenic differentiation by OGP, including increased Alkaline Phosphatase (ALP) activity and the formation of calcium salt nodules, is mediated by this upregulation of CXCL13. mdpi.comnih.gov This pathway highlights a novel role for CXCL13 as a crucial downstream regulator in OGP-induced bone formation. mdpi.com
Role of Long Non-Coding RNA AK141205
Recent research has uncovered the involvement of long non-coding RNAs (lncRNAs) in the OGP signaling cascade, specifically identifying lncRNA AK141205 as a critical mediator. mdpi.comjebms.orge-century.us OGP induces the expression of AK141205 in MSCs. mdpi.combjmu.edu.cn This lncRNA, in turn, acts as a positive regulator of CXCL13 expression. mdpi.comnih.gov The mechanism by which AK141205 enhances CXCL13 expression is through the acetylation of H4 histone in the promoter region of the CXCL13 gene. mdpi.comnih.gov
The functional significance of this OGP-AK141205-CXCL13 axis is profound. Inhibition of AK141205 has been shown to suppress the OGP-induced osteogenic differentiation of MSCs. mdpi.com This includes a reduction in ALP activity, decreased formation of calcium salt nodules, and diminished expression of osteogenic differentiation-associated genes. mdpi.com Therefore, AK141205 is not merely a passive byproduct of OGP signaling but an active participant that promotes osteogenesis by modulating CXCL13 expression. bjmu.edu.cnjebms.orge-century.us This discovery has elucidated a novel epigenetic regulatory layer in the complex process of OGP-mediated bone regeneration. mdpi.com
Table 2: Key Molecules in the OGP-AK141205-CXCL13 Signaling Pathway
| Molecule | Role in OGP-induced Osteogenesis | Mechanism of Action | Reference |
|---|---|---|---|
| OGP | Initiator | Induces expression of lncRNA AK141205. | mdpi.combjmu.edu.cn |
| lncRNA AK141205 | Mediator | Positively regulates CXCL13 expression. | mdpi.comjebms.orge-century.us |
| CXCL13 | Effector | Promotes osteogenic differentiation. | mdpi.combjmu.edu.cn |
Structure Activity Relationship Studies of Osteogenic Growth Peptide and Analogues
Identification of Essential Amino Acid Residues for Bioactivity
Systematic analysis of the OGP(10-14) sequence (Tyr-Gly-Phe-Gly-Gly) has revealed that specific amino acid residues are indispensable for its biological function.
Critical Role of Tyr(10) and Phe(12) Side Chains
The aromatic side chains of Tyrosine at position 10 (Tyr(10)) and Phenylalanine at position 12 (Phe(12)) have been identified as the principal pharmacophores for OGP-like activity. nih.gov A significant decrease in proliferative activity is observed upon the removal of the phenolic group of Tyr(10) or the aromatic group of Phe(12). nih.govcapes.gov.br While the truncation of Tyr(10) or its substitution with Alanine (Ala) or D-Alanine (D-Ala) leads to a substantial, though not complete, loss of activity, the removal of the amino group from Tyr(10) results in only a minor reduction in activity. nih.govcapes.gov.br This highlights the paramount importance of the spatial arrangement of the Tyr and Phe side chains for the productive interaction of OGP(10-14) and its analogues with their cellular targets. acs.orgnih.gov These findings suggest that the aromatic rings of Tyr(10) and Phe(12) are directly involved in the binding and activation of the OGP receptor.
Importance of Glycine (B1666218) Residues at the C-terminus
The glycine residues at the C-terminus of OGP(10-14), specifically Gly(13) and Gly(14), are also crucial for maintaining optimal bioactivity. nih.gov Truncation of Gly(14) or blocking the C-terminal carboxyl group leads to an approximately 50% loss of mitogenic activity. nih.govcapes.gov.br Further modifications at the C-terminus, as well as the substitution of Gly(13) with either L-Ala or D-Ala, result in a more drastic reduction in activity, ranging from 70-97%. nih.govcapes.gov.br The presence of these glycine residues is thought to provide the necessary flexibility to the peptide backbone, allowing the critical Tyr(10) and Phe(12) side chains to adopt the correct conformation for receptor binding. The structural integrity of these C-terminal glycines is therefore considered essential for the optimal biological function of OGP(10-14). nih.gov
Design and Bioactivity of Conformationally Constrained Analogues
To further explore the bioactive conformation of OGP(10-14), researchers have designed and synthesized conformationally constrained analogues. By reducing the flexibility of the peptide, these analogues provide valuable information about the optimal spatial arrangement of the pharmacophoric groups.
Cyclic Pentapeptides (e.g., c(Tyr-Gly-Phe-Gly-Gly))
End-to-end cyclization of the linear OGP(10-14) sequence resulted in a fully bioactive cyclic pentapeptide, c(Tyr-Gly-Phe-Gly-Gly). acs.orgnih.gov This cyclic analogue was found to be more effective than the linear form in stimulating cells in the later stages of osteoblastic differentiation. mdpi.com The high bioactivity of this cyclic peptide supports the hypothesis that a specific, constrained conformation is required for optimal interaction with the OGP receptor.
Retro-inverso Analogues (e.g., c(Gly-Gly-D-Phe-Gly-D-Tyr))
Retro-inverso analogues, in which the sequence of amino acids is reversed and their chirality is inverted from L to D, have also been synthesized. The retro-inverso analogue c(Gly-Gly-D-Phe-Gly-D-Tyr), a cyclostereoisomer of c(Tyr-Gly-Phe-Gly-Gly), was found to be at least as potent as the parent cyclic pentapeptide. acs.orgnih.govnih.gov This remarkable finding indicates that the precise topography of the side chains, rather than the specific orientation of the peptide backbone, is the key determinant for bioactivity. nih.gov The linear retro-inverso analogue also showed significant potency, further emphasizing the importance of the side chain pharmacophores. mdpi.com
Table 1: Bioactivity of OGP(10-14) Analogues with Modified Residues
| Analogue | Modification | Relative Bioactivity | Reference |
|---|---|---|---|
| [Ala¹⁰]OGP(10-14) | Replacement of Tyr¹⁰ with Ala | Substantial loss | nih.govcapes.gov.br |
| [D-Ala¹⁰]OGP(10-14) | Replacement of Tyr¹⁰ with D-Ala | Substantial loss | nih.govcapes.gov.br |
| desamino[Tyr¹⁰]OGP(10-14) | Removal of Tyr¹⁰ amino group | Minor loss | nih.govcapes.gov.br |
| [Ala¹²]OGP(10-14) | Removal of Phe¹² aromatic group | Marked decrease | nih.govcapes.gov.br |
| [L-Ala¹³]OGP(10-14) | Replacement of Gly¹³ with L-Ala | 70-97% decrease | nih.govcapes.gov.br |
| [D-Ala¹³]OGP(10-14) | Replacement of Gly¹³ with D-Ala | 70-97% decrease | nih.govcapes.gov.br |
| OGP(10-13) | Truncation of Gly¹⁴ | ~50% loss | nih.govcapes.gov.br |
| OGP(10-14)-OMe | Methyl ester at C-terminus | ~50% loss | nih.govcapes.gov.br |
Table 2: Bioactivity of Conformationally Constrained OGP(10-14) Analogues
| Analogue | Type | Bioactivity | Reference |
|---|---|---|---|
| c(Tyr-Gly-Phe-Gly-Gly) | Cyclic Pentapeptide | Fully bioactive, more effective than linear form in late-stage osteoblastic differentiation | acs.orgnih.govmdpi.com |
| c(Gly-Gly-D-Phe-Gly-D-Tyr) | Retro-inverso | At least as potent as c(Tyr-Gly-Phe-Gly-Gly) | acs.orgnih.govnih.gov |
Spatial Organization of Pharmacophores for Receptor Interaction
The biological activity of Osteogenic Growth Peptide (OGP) and its analogues is critically dependent on the specific three-dimensional arrangement of its key pharmacophoric groups, which facilitates productive interactions with its cellular receptors. Extensive structure-activity relationship (SAR) studies have revealed that while the primary sequence is important, the spatial presentation of crucial side chains is the ultimate determinant of potency.
Detailed investigations have consistently identified the aromatic side chains of Tyrosine at position 10 (Tyr¹⁰) and Phenylalanine at position 12 (Phe¹²) within the C-terminal pentapeptide fragment, OGP(10-14) (Tyr-Gly-Phe-Gly-Gly), as the principal pharmacophores responsible for OGP-like activity. nih.govnih.gov The integrity of these residues is paramount; for instance, the removal of the phenolic group of Tyr¹⁰ or the aromatic group of Phe¹² leads to a marked decrease in proliferative activity. nih.gov However, the mere presence of these residues is insufficient for biological function. Their interaction with the cognate receptor is governed by their precise spatial organization, a concept supported by studies on conformationally constrained analogues. nih.govnih.gov
The significance of a specific 3D conformation is underscored by the bioactivity of cyclic analogues of OGP(10-14). End-to-end cyclization of the linear pentapeptide to form c(Tyr-Gly-Phe-Gly-Gly) results in a fully bioactive molecule. nih.gov This suggests that the constrained cyclic structure likely mimics the bioactive conformation adopted by the flexible linear peptide upon receptor binding.
Further compelling evidence for the importance of pharmacophore topography over the peptide backbone's specific stereochemistry comes from studies on retro-inverso analogues. These peptides are constructed with a reversed sequence and D-amino acids, which results in a similar spatial orientation of the side chains to the parent L-peptide, but with an altered backbone. nih.gov Remarkably, the retro-inverso analogue c(Gly-Gly-D-Phe-Gly-D-Tyr), a cyclostereoisomer of c(Tyr-Gly-Phe-Gly-Gly), is at least as potent, and in some cases more potent, than the parent cyclic pentapeptide. nih.govnih.gov This finding strongly indicates that the primary role of the peptide backbone is to serve as a scaffold, presenting the Tyr and Phe side chains in the correct spatial orientation for effective receptor interaction. nih.gov
The following table summarizes the impact of various modifications on the biological activity of OGP(10-14), highlighting the importance of the key pharmacophores and terminal residues.
| Analogue/Modification | Key Structural Change | Observed Biological Activity | Reference |
| OGP(10-14) | Parent Peptide (Tyr-Gly-Phe-Gly-Gly) | Fully Active | nih.gov |
| Truncation of Tyr¹⁰ | Removal of N-terminal residue | Substantial loss of activity | nih.gov |
| Replacement of Tyr¹⁰ with Ala or D-Ala | Loss of Tyr side chain | Substantial loss of activity | nih.gov |
| Removal of Tyr¹⁰ phenolic group | Modification of Tyr pharmacophore | Marked decrease in activity | nih.gov |
| Removal of Phe¹² aromatic group | Loss of Phe pharmacophore | Marked decrease in activity | nih.gov |
| c(Tyr-Gly-Phe-Gly-Gly) | End-to-end cyclization | Fully bioactive | nih.gov |
| c(Gly-Gly-D-Phe-Gly-D-Tyr) | Retro-inverso cyclostereoisomer | At least as potent as parent cyclic peptide | nih.govnih.gov |
| Truncation of Gly¹⁴ | Removal of C-terminal residue | ~50% loss of mitogenic activity | nih.gov |
| C-terminal methyl ester | Blocking of C-terminal carboxyl group | ~50% loss of mitogenic activity | nih.gov |
A significant breakthrough in understanding OGP's mechanism of action has been the recent identification of the cannabinoid receptor type 2 (CB2) as a cellular target. elifesciences.orgnih.gov OGP has been shown to act as an allosteric modulator of the CB2 receptor, meaning it binds to a site distinct from the primary (orthosteric) cannabinoid binding site. elifesciences.orgnih.govnih.gov Molecular dynamics (MD) simulations have provided initial insights into the spatial nature of this interaction. These computational studies suggest that OGP binds to an allosteric site located in the extracellular region of the CB2 receptor, primarily involving the N-terminus and extracellular loops 1 and 2. nih.gov The binding of OGP to this site is stable and can occur simultaneously with the binding of a classical agonist to the orthosteric site. nih.gov In fact, OGP has been shown to act as a positive allosteric modulator (PAM), enhancing the activation of the CB2 receptor by orthosteric agonists. elifesciences.org
The following table details the predicted interactions between OGP and the allosteric binding site on the human CB2 receptor, as determined by molecular dynamics simulations.
| OGP Residue | CB2 Receptor Residue/Region | Type of Interaction | Reference |
| Not specified | N-terminus | Binding Interaction | nih.gov |
| Not specified | Extracellular Loop 1 (ECL1) | Binding Interaction | nih.gov |
| Not specified | Extracellular Loop 2 (ECL2) | Binding Interaction | nih.gov |
| Not specified | Not specified | Direct Hydrogen Bonds | elifesciences.org |
| Not specified | Not specified | Hydrophobic Interactions | elifesciences.org |
Advanced Methodologies in Osteogenic Growth Peptide Research
In Vitro Experimental Models and Techniques
In vitro studies are fundamental to understanding the cellular and molecular impacts of OGP. These models allow for controlled investigation of the peptide's biological activities on specific cell types involved in bone formation and regeneration.
The osteogenic properties of OGP have been extensively evaluated using various cell culture systems. mdpi.com Osteoblastic cell lines, such as the murine-derived MC3T3-E1 and ROS 17/2.8 cells, are common models to study the direct effects of OGP on bone-forming cells. mdpi.com Research has also utilized NIH 3T3 fibroblasts to understand the peptide's influence on connective tissue cells. mdpi.com
Furthermore, marrow stromal cells, including mesenchymal stem cells (MSCs) from both human and animal sources (e.g., rat, rabbit, and bovine), are critical for studying OGP's role in inducing osteogenic lineage commitment. mdpi.comagriculturejournals.czoup.com Human periodontal ligament stem cells (hPDLSCs) have also emerged as a valuable model to explore the therapeutic potential of OGP in dental and periodontal regeneration. nih.govresearchgate.net These diverse cell culture systems provide a comprehensive platform to dissect the pleiotropic effects of OGP on different cell populations integral to bone homeostasis and repair. mdpi.comnih.gov
The mitogenic activity of OGP, or its effect on cell proliferation, is a key aspect of its function and is commonly assessed using various assays. The AlamarBlue™ assay, a non-toxic, water-soluble dye, is used to quantitatively measure cell viability and proliferation. researchgate.netbio-rad-antibodies.com This assay allows for the continuous monitoring of cell proliferation over time without causing cell lysis. bio-rad-antibodies.com
Another widely used method is the Bromodeoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. mdpi.comnih.gov Immunostaining for BrdU allows for the quantification of cells that are actively dividing, providing a direct measure of the proliferative response to OGP. mdpi.com Studies have shown that OGP can stimulate the proliferation of osteoblastic cells, fibroblasts, and marrow stromal cells, although this effect can be dose-dependent and sometimes biphasic. mdpi.comoup.comelifesciences.org
Table 1: Proliferation Assays in OGP Research
| Assay | Principle | Cell Lines Used | Key Findings with OGP |
|---|---|---|---|
| AlamarBlue™ Assay | Measures metabolic activity as an indicator of cell viability and proliferation. bio-rad-antibodies.com | hPDLSCs researchgate.net | OGP at lower concentrations enhances proliferation. researchgate.net |
| BrdU Incorporation | Detects DNA synthesis in proliferating cells. mdpi.com | Murine osteoblastic cells, human and rabbit marrow stromal cells mdpi.comoup.com | OGP stimulates proliferation, sometimes in a biphasic manner. mdpi.comelifesciences.org |
The hallmark of OGP's osteogenic potential is its ability to promote the differentiation of precursor cells into mature osteoblasts. This is evaluated through specific differentiation assays.
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblastic differentiation. frontiersin.org Its activity is often measured spectrophotometrically by the hydrolysis of p-nitrophenyl phosphate (B84403) (PNPP). nih.gov Numerous studies have demonstrated that OGP and its C-terminal fragment, OGP(10-14), significantly stimulate ALP activity in marrow stromal cells and osteoblastic cell lines. mdpi.comagriculturejournals.czoup.com For instance, in MC3T3-E1 cells, OGP has been shown to be a potent enhancer of ALP activity. mdpi.comfrontiersin.org
Alizarin Red Staining for Mineralization: Alizarin Red S is a dye that specifically stains calcium deposits, which is indicative of matrix mineralization, a late-stage marker of osteoblastic differentiation. frontiersin.orgresearchgate.net The extent of mineralization can be qualitatively observed and quantitatively measured after dye extraction. agriculturejournals.cznih.gov OGP treatment has been consistently shown to increase the formation of mineralized nodules in cultures of marrow stromal cells and other osteoprogenitor cells. mdpi.comagriculturejournals.cz
Table 2: Differentiation Assays in OGP Research
| Assay | Principle | Marker | Key Findings with OGP |
|---|---|---|---|
| Alkaline Phosphatase (ALP) Activity | Enzymatic assay measuring an early marker of osteogenic differentiation. frontiersin.org | Early osteoblast differentiation | OGP and OGP(10-14) markedly stimulate ALP activity. mdpi.comoup.com |
| Alizarin Red Staining | Stains calcium deposits in the extracellular matrix. researchgate.net | Late osteoblast differentiation (Matrix Mineralization) | OGP significantly enhances matrix mineralization. mdpi.comagriculturejournals.cz |
To understand the molecular mechanisms by which OGP drives osteogenesis, researchers analyze its effects on the expression of key osteogenic genes.
Quantitative Polymerase Chain Reaction (qPCR): qPCR is a widely used technique to measure the mRNA levels of specific genes. researchgate.netnih.gov In OGP research, qPCR is employed to quantify the expression of crucial osteogenic transcription factors and markers, such as Runt-related transcription factor 2 (RUNX2), Osterix (OSX), as well as bone matrix proteins like Collagen Type I (COL1A1), Osteopontin (OPN), and Osteocalcin (OCN). nih.govfrontiersin.org Studies have shown that OGP can upregulate the expression of these genes, confirming its role in promoting osteogenic differentiation at the transcriptional level. nih.govfrontiersin.org
RNA Sequencing (RNA-Seq): RNA-Seq is a high-throughput sequencing technology that provides a comprehensive and unbiased view of the entire transcriptome. frontiersin.org This powerful tool can be used to identify novel genes and signaling pathways regulated by OGP during osteogenesis. While specific RNA-Seq studies focused solely on OGP are emerging, this methodology holds great promise for uncovering the global gene expression changes induced by the peptide in bone cells.
Complementing gene expression analysis, the assessment of protein levels confirms that the transcriptional changes translate into functional proteins.
Western Blot: This technique is used to detect and quantify specific proteins in a cell lysate. sci-hub.seresearchgate.net In the context of OGP research, Western blotting is used to measure the protein levels of osteogenic markers like RUNX2, OPN, and OCN, as well as components of signaling pathways. frontiersin.orgnih.gov For example, studies have used Western blots to show increased expression of osteogenic proteins and the phosphorylation of signaling molecules following OGP treatment. nih.govnih.gov
Immunofluorescence: Immunofluorescence allows for the visualization of the subcellular localization of specific proteins within cells. frontiersin.orgnih.gov This technique can be used to observe the expression and distribution of osteogenic proteins in cells treated with OGP, providing spatial context to the effects of the peptide. frontiersin.org For instance, immunofluorescence staining can confirm the increased production of extracellular matrix proteins like collagen I. frontiersin.org
To dissect the specific signaling pathways through which OGP exerts its effects, researchers utilize pharmacological inhibitors. By blocking specific signaling molecules, it is possible to determine if a particular pathway is necessary for the observed cellular response to OGP.
For example, to investigate the involvement of the RhoA/ROCK pathway, the ROCK-specific inhibitor Y27632 has been used. nih.gov Studies have shown that blocking this pathway can inhibit OGP-induced osteogenic differentiation of human bone marrow mesenchymal stem cells. nih.gov Similarly, inhibitors of the TGF-β pathway, such as SB-431542, have been employed to explore the role of this pathway in OGP-mediated effects on human periodontal ligament stem cells. nih.govresearchgate.net These studies have revealed that OGP's actions are mediated, at least in part, through pathways like TGF-β and RhoA/ROCK. nih.govnih.gov More recently, research has pointed to the cannabinoid receptor type 2 (CB2) as a key mediator of OGP's effects. elifesciences.org
Co-culture Systems for Cell-Cell Interaction Studies
Co-culture systems are vital for simulating the complex in vivo microenvironment where multiple cell types interact to regulate tissue homeostasis and regeneration. In the context of OGP research, these systems are primarily used to study the interplay between different bone and hematopoietic cell lineages.
Direct and indirect co-culture models are employed to investigate the effects of OGP on cell-cell communication. mdpi.comfrontiersin.org In direct co-cultures, different cell types are grown in physical contact, allowing for the study of both juxtacrine (contact-dependent) and paracrine (secreted factor-dependent) signaling. Indirect systems, often utilizing transwell inserts, separate cell populations with a semi-permeable membrane, restricting interactions to paracrine signaling. frontiersin.orgmdpi.com
A key area of investigation is the interaction between osteoblasts and osteoclasts, the primary cells responsible for bone formation and resorption, respectively. Co-culture systems have demonstrated that the balance between these two cell types can be modulated, and OGP's influence on this crosstalk is a subject of ongoing research. mdpi.commdpi.com Similarly, the co-culture of mesenchymal stem cells (MSCs), the progenitors of osteoblasts, with endothelial cells has been shown to enhance osteogenic potential through paracrine signaling and direct cell contact. mdpi.comfrontiersin.org While not always directly testing OGP, these systems provide the foundational models to explore how OGP influences the secretion of factors and cell-to-cell signaling that drive osteogenesis. mdpi.com
| Co-culture System Type | Interacting Cell Types | Primary Research Focus | Signaling Investigated |
| Direct Co-culture | Osteoblasts & Osteoclasts | Regulation of bone remodeling balance | Paracrine & Juxtacrine |
| Indirect Co-culture (Transwell) | Mesenchymal Stem Cells (MSCs) & Endothelial Cells | Enhancement of osteogenic and angiogenic potential | Paracrine |
| 3D Scaffold Co-culture | MSCs & Human Umbilical Vein Endothelial Cells (HUVECs) | Mimicking the native bone microenvironment for enhanced bone repair | Paracrine & Juxtacrine |
Colony-Forming Unit Assays for Hematopoietic Activity
Colony-forming unit (CFU) assays are functional in vitro tests used to quantify and characterize hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies of mature blood cells. stemcell.comsrce.hr This methodology has been critical in establishing the hematopoietic activity of OGP and its derivatives.
Research has shown that the C-terminal pentapeptide, OGP(10-14), exerts a significant stimulatory effect on human hematopoietic stem cells. nih.govresearchgate.net In these assays, hematopoietic stem cells sourced from bone marrow, peripheral blood, and cord blood are cultured in a semi-solid medium, such as methylcellulose, supplemented with cytokines. nih.govresearchgate.net The addition of OGP(10-14) to these cultures has been found to significantly increase the number of specific colony types.
Detailed findings indicate that OGP(10-14) particularly enhances the formation of Granulocyte-Macrophage Colony-Forming Units (CFU-GM). nih.govresearchgate.net In studies using cord blood-derived stem cells, OGP(10-14) also increased the number of Burst-Forming Units-Erythroid (BFU-E) and the multipotential Granulocyte-Erythrocyte-Monocyte-Megakaryocyte Colony-Forming Units (CFU-GEMM). nih.govresearchgate.net These results suggest that OGP directly acts on hematopoietic progenitors or enhances their sensitivity to other growth factors like Stem Cell Factor (SCF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govresearchgate.net
| Progenitor Cell Source | Colony-Forming Unit (CFU) Type | Effect of OGP(10-14) Treatment | Reference |
| Human Bone Marrow | Total Colonies | Significant Increase (to 168.6% of control) | researchgate.net |
| Human Bone Marrow | Granulocyte-Macrophage (CFU-GM) | Significant Increase | nih.govresearchgate.net |
| Human Peripheral Blood | Granulocyte-Macrophage (CFU-GM) | Increase | researchgate.net |
| Human Cord Blood | Granulocyte-Macrophage (CFU-GM) | Significant Increase | nih.govresearchgate.net |
| Human Cord Blood | Burst-Forming Unit-Erythroid (BFU-E) | Significant Increase | nih.govresearchgate.net |
| Human Cord Blood | Granulocyte-Erythrocyte-Monocyte-Megakaryocyte (CFU-GEMM) | Significant Increase | nih.govresearchgate.net |
In Silico Computational Approaches
Computational, or in silico, methods are powerful tools for predicting and analyzing molecular interactions, guiding further experimental validation. researchgate.netnih.gov These approaches have been pivotal in identifying potential receptors for OGP and understanding its structural dynamics.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as OGP) when bound to a second (a receptor protein) to form a stable complex. researchgate.netajpp.in This method has been instrumental in identifying a putative receptor for OGP.
For years, the specific receptor for OGP remained elusive. Recent in silico studies performed molecular docking simulations of OGP with the cannabinoid receptor type 2 (CB2), a G-protein coupled receptor (GPCR). nih.gov These simulations suggested that OGP does not bind to the classical (orthosteric) site used by cannabinoid ligands but rather to a different, allosteric site located on the extracellular region of the CB2 receptor. nih.govelifesciences.orgelifesciences.org This finding proposes a novel mechanism where OGP acts as a positive allosteric modulator (PAM), enhancing the receptor's response to its primary agonists. nih.govelifesciences.org The interaction involves the formation of hydrogen bonds and hydrophobic interactions between the peptide and specific residues of the receptor. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. nih.gov This provides insights into the stability and conformational changes of the ligand-receptor complex.
MD simulations were performed to assess the stability of the predicted OGP-CB2 receptor complex. nih.govelifesciences.org The results indicated that OGP forms a stable complex with the CB2 receptor at the proposed allosteric site. nih.gov The simulations showed the conformation of the peptide when bound to the extracellular surface of the receptor, both in the absence and presence of a classical CB2 agonist, further supporting the role of OGP as an allosteric modulator. nih.govelifesciences.org The total energy of the system during the simulation remained stable, indicating a favorable and lasting interaction. nih.gov
Bioinformatic Analysis of Gene and Protein Sequences
Bioinformatic analysis involves the use of computational tools to analyze biological data, such as gene and protein sequences. OGP is a 14-amino acid peptide that is identical to the C-terminal sequence of histone H4. elifesciences.orgnih.govmedchemexpress.com In humans, this corresponds to residues 89-102, while in mice and rats, it is residues 90-103. nih.govelifesciences.org The gene encoding histone H4, and thus the OGP sequence, is highly conserved across mammalian species, which suggests a fundamental biological function. frontiersin.org
The translational initiation of OGP is unusual, occurring at an internal AUG codon within the histone H4 gene, a feature often seen in genes encoding regulatory polypeptides like growth factors and cytokines rather than structural proteins. nih.gov Bioinformatic databases like UniProt provide comprehensive information on the histone H4 protein (e.g., accession number P62805), from which the OGP sequence is derived. jpt.comgenecards.org It is important to distinguish the osteogenic growth peptide from the OGP (O-glycoprotein) database, which is a repository for O-glycosylated proteins and is unrelated by function. oglyp.orgbiorxiv.org
Preclinical In Vivo Animal Models
Preclinical in vivo studies are essential for evaluating the systemic effects and therapeutic potential of molecules like OGP in a living organism before human trials. d-nb.info Various animal models, primarily rodents, have been used extensively in OGP research to study its role in bone formation and repair. mdpi.comresearchgate.net
The most common models include:
Fracture Healing Models: Researchers create standardized fractures, often in the femur or tibia of rats, to assess the effect of systemically administered OGP on the rate and quality of bone healing. mdpi.comacs.org These studies have generally shown that OGP treatment accelerates fracture repair, leading to a larger and mechanically stronger callus. mdpi.com
Ovariectomy-Induced Osteoporosis Models: Ovariectomy (the surgical removal of ovaries) in rats or mice is a standard model to simulate postmenopausal osteoporosis, which is characterized by significant bone loss. nih.govnih.gov Administration of OGP or its active fragment, OGP(10-14), to these animals has been shown to reverse trabecular bone loss, demonstrating its bone-protective effects. nih.govmdpi.com
Distraction Osteogenesis Models: This model, often performed in rabbit tibias, involves surgically cutting a bone and then gradually distracting the two ends, stimulating new bone to form in the gap. Systemic OGP administration has been evaluated in this context to see if it enhances this process of new bone generation. mdpi.com
Transgenic Mouse Models: Mice that have been genetically engineered to overexpress OGP have been developed. These animals exhibit a significantly increased peak bone mass, providing strong evidence for OGP's anabolic role in the skeleton. nih.gov
These preclinical models have been crucial in establishing the osteogenic and bone-protective properties of OGP in vivo. mdpi.comagriculturejournals.cz
| Animal Model | Species Used | Condition Investigated | Key Findings with OGP Treatment |
| Fracture Healing | Rat | Femur/Tibia Fracture | Accelerated healing, increased callus volume and mechanical strength. mdpi.comresearchgate.net |
| Osteoporosis | Rat, Mouse | Ovariectomy-Induced Bone Loss | Reversal of trabecular bone loss. nih.govmdpi.comnih.gov |
| Distraction Osteogenesis | Rabbit | Tibial Lengthening | Enhanced new bone formation in the distraction gap. mdpi.com |
| Genetic Overexpression | Mouse | Normal Bone Development | Significantly increased peak bone mass. nih.gov |
| Mandibular Condyle Growth | Rat | Normal Bone Formation | Increased trabecular bone mass. mdpi.comacs.org |
Rodent Models for Bone Formation and Density Assessment
Rodent models are fundamental in studying the systemic effects of OGP on bone mass and architecture. Ovariectomized rats and mice are commonly used to mimic postmenopausal osteoporosis, a condition characterized by bone loss. nih.govnih.gov In such models, systemic administration of OGP has been shown to reverse trabecular bone loss. mdpi.comnih.gov For instance, studies in ovariectomized mice have demonstrated that OGP treatment can significantly increase trabecular bone volume in the proximal tibia. nih.gov These models are crucial for assessing the anabolic potential of OGP and its derivatives in a state of hormonal deficiency-induced bone resorption. mdpi.comnih.gov
Models of Bone Regeneration and Fracture Healing
The efficacy of OGP in accelerating bone repair is frequently evaluated using fracture healing models in rodents and rabbits. nih.govcapes.gov.brnih.gov Standardized mid-femoral or tibial fractures are created, and the healing process is monitored over time with and without OGP administration. nih.govcapes.gov.br In a rat model of unstable femoral fractures, systemic OGP treatment resulted in a 20% higher volume of total callus and bony callus after four weeks compared to controls. capes.gov.br Furthermore, OGP-treated fractures exhibited enhanced bridging across the fracture gap and improved biomechanical toughness of the callus. capes.gov.br Rabbit models with tibial fractures under unstable mechanical conditions have also shown that OGP accelerates callus formation and subsequent cortical healing. nih.gov These models are instrumental in demonstrating the potential of OGP to enhance the natural process of bone regeneration following injury. capes.gov.brresearchgate.net
Genetic Knockout and Transgenic Mouse Models (e.g., Cnr2-/-, H4tTG1)
To elucidate the specific molecular pathways of OGP, genetically modified mouse models are invaluable. The Cnr2-/- mouse model, which lacks the cannabinoid receptor type 2 (CB2), has been instrumental in demonstrating that OGP's effects on bone are mediated through this receptor. elifesciences.orgnih.govresearchgate.net Studies using these mice have shown that the bone-protective effects of OGP, such as stimulating osteoblast proliferation and rescuing ovariectomy-induced bone loss, are absent in Cnr2-/- mice. nih.govresearchgate.net
The H4tTG1 transgenic mouse model was engineered to constitutively express high levels of OGP, independent of the cell cycle restrictions of its parent molecule, histone H4. researchgate.netnih.gov These mice, particularly females, exhibit a high bone mass phenotype characterized by a significant increase in trabecular bone volume and connectivity density from a young age. researchgate.netnih.gov This model provides direct evidence of OGP's potent anabolic effect on bone tissue in vivo.
Table 1: Key Findings from Genetic Mouse Models in OGP Research
| Model | Genetic Modification | Key Findings Related to OGP | Reference |
| Cnr2-/- | Knockout of Cannabinoid Receptor Type 2 | OGP's effects on osteoblast proliferation and rescue of ovariectomy-induced bone loss are abrogated, demonstrating CB2 dependency. | nih.gov, researchgate.net |
| H4tTG1 | Transgenic overexpression of OGP | Induces a high bone mass phenotype, with a marked increase in trabecular bone volume and connectivity, especially in females. | researchgate.net, nih.gov |
Micro-Computed Tomography (Micro-CT) for Bone Morphometric Analysis
Micro-computed tomography (micro-CT) is a non-destructive, high-resolution imaging technique essential for the quantitative three-dimensional analysis of bone microarchitecture in OGP research. unesp.brnih.gov It allows for precise measurement of various morphometric parameters in both trabecular and cortical bone. unesp.brresearchgate.net
Key parameters assessed by micro-CT include:
Bone Volume Fraction (BV/TV): The ratio of bone volume to the total volume of the region of interest.
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
Trabecular Number (Tb.N): The number of trabeculae per unit length.
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
Connectivity Density: A measure of the number of connections within the trabecular network. researchgate.net
In studies evaluating OGP's effect on fracture healing in rats, micro-CT analysis has quantified increases in callus volume and newly formed bone. capes.gov.brnih.gov Similarly, in H4tTG1 transgenic mice, micro-CT revealed significant age-related increases in trabecular bone volume and connectivity density compared to wild-type controls. researchgate.net The use of micro-CT is crucial for providing detailed, quantitative data on the structural changes in bone in response to OGP. researchgate.netscielo.br
Innovative Delivery Systems for Research Applications
The short half-life of peptides like OGP in vivo presents a challenge for research and potential therapeutic applications, often requiring frequent administration. acs.org To overcome this, innovative delivery systems are being developed to provide sustained local release.
Peptide-Based Self-Assembling Supramolecular Hydrogels
Peptide-based self-assembling supramolecular hydrogels represent a promising delivery vehicle for OGP. acs.orgacs.orgresearchgate.net These biomaterials are formed by the spontaneous assembly of small peptide building blocks into nanofibrous networks that can encapsulate therapeutic molecules. researchgate.netnih.govnih.govnih.gov
Researchers have developed hydrogels based on the OGP C-terminal pentapeptide (OGP(10-14)), which is considered the active fragment. mdpi.comacs.org These hydrogels can be designed to be injectable and form a stable, three-dimensional scaffold at the site of a bone defect. acs.orgresearchgate.net In vitro studies have shown that these OGP-based hydrogels promote the proliferation and osteogenic differentiation of human bone marrow stromal cells (hBMSCs). acs.org They have been shown to upregulate the expression of key osteogenic markers such as RUNX2 and BMP2. acs.orgacs.org When tested in a rat bone defect model, these hydrogels significantly promoted bone formation in the early stages of healing. acs.orgacs.org This technology offers a method to prolong the action of OGP, enhancing its osteogenic effects and providing a more efficient strategy for bone regeneration research. acs.orgduke.edu
Table 2: Properties of OGP-Based Self-Assembling Hydrogels
| Property | Description | Research Finding | Reference |
| Composition | Based on the self-assembly of the OGP active fragment, the pentapeptide YGFGG. | Forms stable, transparent hydrogels with a three-dimensional network of nanofibers. | acs.org |
| Biocompatibility | Ability to support cell life and function without eliciting a toxic response. | Demonstrated excellent biocompatibility and promoted cell proliferation (1.5–1.7-fold increase). | acs.org |
| Osteogenic Capacity | Ability to induce bone formation. | Upregulated osteogenic markers (RUNX2, BMP2, OCN, OPN) and promoted bone formation in a rat bone defect model. | acs.org, acs.org |
| Delivery Mechanism | Provides sustained local release of the peptide. | Overcomes the disadvantage of rapid degradation associated with systemic injections. | acs.org |
Injectable Photoinitiated Composite Hydrogels
Injectable hydrogels represent a promising strategy for the localized and sustained delivery of OGP. frontiersin.org These biomaterials can be administered in a minimally invasive manner and can conform to the shape of irregular bone defects. frontiersin.org A significant advancement in this area is the development of photoinitiated composite hydrogels, which can be rapidly cross-linked in situ using light, typically ultraviolet (UV) light. nih.govnih.gov
One notable example is a dual-network hydrogel system composed of gelatin methacryloyl (GelMA) and hyaluronic acid methacrylate (B99206) (HAMA). frontiersin.orgnih.gov This system combines physical chain entanglement with chemical cross-linking to effectively encapsulate OGP. nih.gov The introduction of photo-crosslinkable OGP allows it to covalently bond with the methacrylic acid groups of GelMA and HAMA upon UV exposure, a process known as graft copolymerization. nih.gov This method achieves a more stable and long-term release compared to simple physical encapsulation. nih.gov
Research findings indicate that these GelMA/HAMA-OGP hydrogels possess suitable physical characteristics, including appropriate porosity, swelling, and degradation properties for bone tissue engineering. frontiersin.orgnih.gov In vitro studies have demonstrated that the hydrogel is biocompatible and supports the adhesion and proliferation of pre-osteoblastic cells (MC3T3-E1). frontiersin.orgnih.gov Furthermore, the sustained release of OGP from the hydrogel significantly promotes osteogenic differentiation, as evidenced by increased expression of osteogenic-related genes and proteins such as Runt-related transcription factor 2 (RUNX2) and Osterix. frontiersin.org The release profile shows an initial burst, which can stimulate local cell populations, followed by a sustained release over time. nih.gov For instance, a cumulative release of approximately 70% of the encapsulated OGP was observed over 14 days, indicating an effective and stable delivery system. nih.gov
| Hydrogel System | Composition | Crosslinking Method | Key Findings | Reference |
| Dual Network Hydrogel | Gelatin methacryloyl (GelMA), Hyaluronic acid methacrylate (HAMA) | Photo-crosslinking (UV light) | Promoted cell proliferation and osteogenic gene/protein expression. | frontiersin.orgnih.gov |
| OGP Sustained-Release System | GelMA/HAMA dual network | Physical encapsulation and chemical interlocking | Achieved ~70% cumulative OGP release over 14 days. | nih.gov |
| Injectable Osteogenic Hydrogel | GelMA with photo-crosslinkable OGP | UV radiation co-crosslinking | Increased calcium precipitation in osteoblasts. | frontiersin.org |
Polymeric Nanoparticle Formulations (e.g., PLGA-based)
Polymeric nanoparticles are another advanced methodology for OGP delivery, offering advantages such as improved stability and controlled release. nih.gov Among the various polymers used, poly(lactic-co-glycolic acid) (PLGA) is one of the most extensively studied due to its excellent biocompatibility, biodegradability, and approval by regulatory bodies like the U.S. Food and Drug Administration (FDA) for clinical use. nih.govinsidetx.com PLGA degrades into lactic acid and glycolic acid, which are natural metabolites in the body. insidetx.com
The encapsulation of hydrophilic molecules like peptides into hydrophobic PLGA nanoparticles is typically achieved using double emulsion techniques (water-in-oil-in-water, W/O/W). insidetx.commdpi.com In this method, an aqueous solution of OGP is first emulsified in an organic solvent containing dissolved PLGA to form the primary emulsion. This is then added to a larger aqueous phase with a stabilizer to create the final double emulsion, from which the nanoparticles are solidified. turkjps.orgdrug-dev.com Another common method is nanoprecipitation, where a polymer solution is added to a non-solvent, causing the spontaneous formation of nanoparticles. nih.govmdpi.com
The properties of PLGA nanoparticles, such as particle size, drug loading, and release kinetics, can be precisely tuned by adjusting formulation parameters like the lactic acid to glycolic acid ratio, polymer concentration, and the type of surfactant used. insidetx.commdpi.com For instance, increasing the PLGA concentration can lead to the formation of larger nanoparticles. mdpi.com Surface modification of PLGA nanoparticles, such as coating with chitosan (B1678972), can further enhance their properties by providing a positive surface charge, which may improve mucoadhesion and cellular interaction. mdpi.com Research on encapsulating various therapeutic agents in PLGA nanoparticles has shown successful controlled release profiles, making it a viable platform for OGP delivery. mdpi.com
| Formulation | Polymer | Preparation Method | Key Characteristics | Reference |
| Lorazepam-loaded NPs | PLGA (50:50) | Nanoprecipitation | Optimized for intranasal delivery to the brain. | nih.gov |
| Triamcinolone Acetonide-loaded NPs | PLGA, Chitosan-coated | Oil-in-water emulsion | Particle Diameter: ~334-386 nm; Encapsulation Efficiency: 55-57%. | mdpi.com |
| Carvedilol-loaded NPs | PLGA (50:50) | Emulsification-sonication | Drug:Polymer ratio of 1:10; used PVA as surfactant. | drug-dev.com |
Development of Bioactive Scaffolds and Tissue Engineering Constructs
The ultimate goal of many OGP delivery strategies is their incorporation into three-dimensional (3D) bioactive scaffolds for bone tissue engineering. nih.gov These scaffolds serve as temporary templates that mimic the native extracellular matrix (ECM), providing mechanical support and guiding tissue regeneration. researchgate.netnih.gov The bioactivity of a scaffold refers to its ability to interact with and elicit a specific response from surrounding cells and tissues. nih.gov
A variety of biodegradable polymers are used to fabricate these scaffolds, including poly(ε-caprolactone) (PCL), a material known for its favorable mechanical properties and slow degradation rate. researchgate.netresearchgate.net However, PCL is hydrophobic and lacks cell recognition sites. researchgate.net To address this, scaffolds can be surface-modified with coatings such as chitosan (CS) and OGP. researchgate.net Porous PCL scaffolds coated with CS/OGP have been shown to have improved porosity, hydrophilicity, and mechanical properties compared to uncoated scaffolds. researchgate.net More importantly, the CS/OGP coating stimulates the proliferation and growth of osteoblast cells. researchgate.net
Another approach involves loading OGP onto 3D-printed PCL scaffolds using methods like electrostatic self-assembly after surface amination. researchgate.net While this modification may not significantly alter cell adhesion or proliferation, it has been shown to have a notable osteogenic effect, promoting the differentiation of bone marrow-derived stem cells. researchgate.net This effect is potentially mediated through the activation of specific cell signaling pathways. researchgate.net By integrating OGP into these engineered constructs, researchers can create bioactive systems that actively promote bone healing and regeneration, offering a significant improvement over bio-inert materials. researchgate.netacs.org
| Scaffold Material | OGP Incorporation Method | Key Research Findings | Reference |
| Poly(ε-caprolactone) (PCL) | Surface coating with Chitosan (CS)/OGP | Porosity of CS/OGP-PCL scaffold was 80.8%; improved hydrophilicity and mechanical properties; stimulated osteoblast proliferation. | researchgate.net |
| 3D-Printed PCL | Electrostatic self-assembly after surface amination | Did not influence cell adhesion/proliferation but had a notable osteogenic effect on bone marrow-derived stem cells. | researchgate.net |
| Poly(lactic-co-glycolic acid)/β-calcium phosphate (PLGA/TCP) | Incorporation of biomolecules into 3D-printed scaffold | The cell-free scaffold facilitated migration of mesenchymal stem cells and promoted bone regeneration. | mdpi.com |
| Gelatin Methacryloyl (GelMA) | Covalent bonding of peptide to hydrogel | Composite hydrogel structure fostered human dental pulp stem cell adhesion and proliferation. | oup.com |
Future Directions in Osteogenic Growth Peptide Research
Unraveling Remaining Unidentified Molecular Mechanisms
Despite the identification of several signaling pathways influenced by OGP, a complete picture of its molecular mechanism remains elusive. The C-terminal pentapeptide, OGP(10-14), is considered the bioactive fragment, activating cytoplasmic signaling pathways. mdpi.com However, the precise nature of its receptor and the full cascade of downstream events are not fully understood.
Future research will likely focus on:
Identification of Novel Receptors: The search for a specific, high-affinity receptor for OGP and OGP(10-14) is a primary objective. While some studies suggest interactions with existing receptor families, the possibility of a novel, dedicated receptor cannot be discounted. nih.govucla.edu The use of orphan G-protein coupled receptor (GPCR) screening and other advanced techniques could be instrumental in this discovery. nih.govucla.eduebay.com
Delineating Downstream Signaling: While pathways involving ERK1/2, MAPKAPK2, CREB, and RhoA have been implicated, further investigation is needed to map the complete signaling network. mdpi.commedscimonit.com Understanding how these pathways are modulated by OGP will provide a more comprehensive view of its cellular effects.
Comprehensive Analysis of OGP Interactions with Other Bone Regulatory Factors
Bone homeostasis is a complex process governed by a multitude of interacting factors. OGP does not act in isolation, and its effects are likely modulated by other key players in bone metabolism.
Future research should prioritize:
Crosstalk with BMPs and Wnt Signaling: OGP has been shown to influence the expression of Bone Morphogenetic Proteins (BMPs) and to be involved in the Wnt signaling pathway. mdpi.comnih.govresearchgate.net A detailed analysis of the molecular crosstalk between OGP and these critical osteogenic pathways is necessary. This includes investigating how OGP modulates the expression and activity of various BMPs and components of the Wnt cascade. researchgate.netscirp.orgnih.gov
Interactions with Other Growth Factors: OGP is known to regulate the expression of Transforming Growth Factors (TGFs), Insulin-like Growth Factors (IGFs), and basic Fibroblast Growth Factors (bFGFs). mdpi.comnih.gov Understanding the synergistic or antagonistic relationships between OGP and these factors will be crucial for developing effective therapeutic strategies.
Exploration of OGP's Role in Specific Cellular Niches Beyond Bone Marrow
The primary focus of OGP research has been on bone marrow stromal cells and their differentiation into osteoblasts. nih.govoup.com However, the broad distribution of its precursor, histone H4, suggests that OGP may have functions in other tissues and cellular microenvironments. nih.govresearchgate.net
Future investigations should explore:
Cartilage and Dental Tissues: Given the close relationship between bone and cartilage, exploring the role of OGP in chondrocyte proliferation and differentiation is a logical next step. nih.govfrontiersin.org Similarly, its potential involvement in the regeneration of dental and periodontal tissues warrants further study. nih.govresearchgate.netnih.gov
Non-Skeletal Tissues: The influence of OGP on hematopoiesis is well-documented, suggesting a role beyond bone formation. nih.govnih.govresearchgate.net Investigating its effects on other cellular niches, such as those involving immune cells or endothelial cells, could reveal novel physiological functions. nih.govnumberanalytics.com The concept of the cellular niche, a specific microenvironment influencing cell behavior, provides a valuable framework for these explorations. numberanalytics.combiorxiv.org
Development of Novel OGP-Derived Peptidomimetics with Enhanced Bioactivity and Stability
While OGP and its active fragment OGP(10-14) show significant promise, their clinical application could be enhanced by improving their pharmacological properties. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising avenue for development. frontiersin.org
Key areas for future development include:
Improving Bioavailability and Half-Life: The short in-vivo half-life of peptides is a significant hurdle. Designing peptidomimetics with increased resistance to enzymatic degradation would enhance their therapeutic efficacy.
Enhancing Receptor Affinity and Selectivity: Modifications to the peptide structure could lead to analogs with higher binding affinity and greater specificity for their target receptor, potentially reducing off-target effects. glasspopep.euresearchgate.net
Scaffold-Based Delivery: Incorporating OGP or its mimetics into biomaterial scaffolds, such as hydrogels, can provide localized and sustained delivery, enhancing bone regeneration at defect sites. acs.orgfrontiersin.org
Integration of OGP Research with Advanced Multi-Omics Approaches
The advent of "omics" technologies provides powerful tools for a systems-level understanding of biological processes. Applying these approaches to OGP research will undoubtedly uncover novel insights. nih.govfrontiersin.org
Future research should incorporate:
Genomics and Transcriptomics: Analyzing the changes in gene expression profiles in response to OGP will help to identify novel target genes and regulatory networks. scienceopen.com
Proteomics and O-glycoproteomics: Studying the OGP-induced changes in the proteome and post-translational modifications, such as O-glycosylation, can reveal downstream effector proteins and signaling modules. aacrjournals.org
Metabolomics: Investigating the metabolic shifts in cells treated with OGP can provide a functional readout of its cellular effects. mdpi.comresearchgate.net
Elucidation of the Complex Biological Feedback Loops Governing OGP Activity in Physiological Processes
The activity of OGP is likely regulated by complex feedback mechanisms to maintain homeostasis. Understanding these regulatory loops is essential for a complete understanding of its physiological role.
Future research should aim to:
Identify Regulatory Factors: Investigating the factors that control the expression and release of OGP from its precursor, histone H4, is a critical first step.
Characterize Feedback Mechanisms: Determining how the downstream effects of OGP, such as increased bone formation or altered cytokine profiles, in turn, regulate OGP production and activity will be crucial. For instance, OGP has been shown to have anti-inflammatory properties and its levels are affected by age, suggesting complex regulatory interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the structural and functional differences between full-length OGP and its truncated form OGP(10-14)?
- Answer: The full-length OGP is a 14-amino acid peptide (14-mer) naturally found in serum at µM concentrations, playing a key role in systemic osteogenic responses to bone marrow injury . The truncated OGP(10-14), a C-terminal pentapeptide (YGFGG), retains full bioactivity despite its shorter sequence. It acts as a Src kinase inhibitor and activates Gi protein-coupled signaling pathways, mirroring the mitogenic and osteogenic effects of the full-length peptide . Structural studies confirm that OGP(10-14) retains receptor-binding specificity, enabling its use in simplified experimental models .
Q. What signaling pathways are activated by OGP in osteoblasts and hematopoietic cells?
- Answer: OGP binds to its receptor, activating intracellular Gi protein kinase pathways, which promote osteoblast proliferation and differentiation . The truncated OGP(10-14) specifically inhibits Src kinases, modulating downstream targets like RhoA/TGFβ1, which are critical for osteogenic differentiation and hematopoietic stem cell mobilization . For example, in M07-e cells, OGP(10-14) induces differentiation via Src-dependent pathways, comparable to the effects of PP2 (a known Src inhibitor) .
Q. What in vitro assays are recommended to evaluate OGP's osteogenic activity?
- Answer: Key assays include:
- Alkaline phosphatase (ALP) activity : Measures early osteogenic differentiation.
- qPCR for osteogenic markers : OCN (osteocalcin), OPN (osteopontin), and Runx2 are validated targets .
- Calcium deposition assays : Quantified via Alizarin Red staining to assess mineralization .
- Cell proliferation assays : Use BrdU or MTT to distinguish mitogenic effects from differentiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in OGP's dual role as a mitogen versus a differentiation factor?
- Answer: Dose-dependent effects are critical. Low concentrations (e.g., 10 ng/mL) of OGP(10-14) promote osteoblast proliferation, while higher doses (50–100 ng/mL) drive differentiation . Experimental designs should include:
- Time-course analyses to separate transient mitogenic signals from sustained differentiation pathways.
- Cell-type specificity controls : Primary osteoblasts vs. immortalized lines (e.g., MC3T3-E1) may respond differently due to receptor expression variability .
- Pathway inhibition studies : Use Src inhibitors (e.g., Saracatinib) or Gi protein antagonists to dissect mechanisms .
Q. What are optimal strategies for incorporating OGP into 3D scaffolds for bone regeneration studies?
- Answer:
- Chitosan-coated scaffolds : Enhance osteogenic differentiation of adipose-derived stem cells (ASCs) by upregulating insulin production and β-cell transcripts (e.g., PAX-4, Pdx-1) .
- Phage-based nanotopographies : Ordered phage matrices displaying OGP-derived peptides significantly upregulate OCN and OPN expression in induced pluripotent stem cells (iPSCs), outperforming random nanotopographies .
- Inorganic phosphate supplementation : Add NaH2PO4 to culture media to improve mineralization in ovine ASCs, which lack responsiveness to organic phosphate sources like β-glycerophosphate .
Q. How does batch-to-batch variability in synthetic OGP impact experimental reproducibility?
- Answer: Custom peptides often exhibit variability in purity (>98% recommended), solubility, and salt content. To mitigate this:
- Request peptide content analysis : Ensures accurate dosing, critical for cell-based assays .
- Validate bioactivity per batch : Use ALP assays or Src inhibition tests to confirm functional consistency .
- Avoid trifluoroacetic acid (TFA) contamination : Residual TFA from synthesis can inhibit cell growth; specify TFA-free synthesis or use dialysis for removal .
Q. What in vivo models best capture OGP's systemic effects on bone repair and hematopoiesis?
- Answer:
- Fracture healing models : Administer OGP(10-14) (1–5 mg/kg daily) to mice/rats to observe increased trabecular bone density and accelerated callus formation .
- Bone marrow injury models : Track hematopoietic stem cell (HSC) mobilization using colony-forming unit (CFU) assays in peripheral blood .
- Teratoma risk assays : For iPSC-derived osteoblasts, inject cells into nude mice and monitor for 1 month to confirm absence of teratoma formation .
Methodological Considerations
- Peptide handling : Lyophilized OGP is stable at -20°C for 1 year. Reconstitute in PBS or DMSO (8.93 mg/mL) with warming to 60°C to avoid aggregation .
- Negative controls : Include scrambled peptide sequences or receptor-blocking antibodies to confirm specificity .
- Data validation : Cross-validate ELISA results with functional assays (e.g., ALP), as epitope accessibility may vary between native and synthetic OGP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
